6-(2,4-dimethylphenyl)pyridazin-3(2H)-one
Description
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Properties
IUPAC Name |
3-(2,4-dimethylphenyl)-1H-pyridazin-6-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O/c1-8-3-4-10(9(2)7-8)11-5-6-12(15)14-13-11/h3-7H,1-2H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNQLKXHPBPZDMH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=NNC(=O)C=C2)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 6-(2,4-dimethylphenyl)pyridazin-3(2H)-one: Synthesis, Properties, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of 6-(2,4-dimethylphenyl)pyridazin-3(2H)-one, a heterocyclic compound belonging to the promising class of pyridazinone derivatives. We will delve into its chemical structure, a proposed synthetic pathway with a detailed experimental protocol, its predicted physicochemical properties, and a thorough exploration of its potential biological activities, grounded in the extensive research on analogous compounds. This document is intended to serve as a valuable resource for researchers in medicinal chemistry, pharmacology, and drug discovery.
The Pyridazinone Core: A Privileged Scaffold in Medicinal Chemistry
The pyridazin-3(2H)-one nucleus is a six-membered heterocyclic ring containing two adjacent nitrogen atoms and a carbonyl group. This scaffold is of significant interest in medicinal chemistry due to its versatile biological activities. Pyridazinone derivatives have been reported to exhibit a wide array of pharmacological effects, including cardiovascular, anti-inflammatory, analgesic, anticancer, antimicrobial, and antihypertensive properties.[1][2][3][4] The adaptability of the pyridazinone ring for chemical modification at various positions allows for the fine-tuning of its biological and physicochemical properties, making it a "magic moiety" or "wonder nucleus" in the pursuit of novel therapeutic agents.[2][5]
The core structure of pyridazin-3(2H)-one exists in tautomeric forms, the keto and the enol form, which can influence its interactions with biological targets.
Caption: Tautomerism of the pyridazin-3(2H)-one core.
Chemical Structure of 6-(2,4-dimethylphenyl)pyridazin-3(2H)-one
The topic of this guide, 6-(2,4-dimethylphenyl)pyridazin-3(2H)-one, features a 2,4-dimethylphenyl substituent at the 6-position of the pyridazin-3(2H)-one ring.
Caption: Chemical structure of 6-(2,4-dimethylphenyl)pyridazin-3(2H)-one.
Synthesis of 6-(2,4-dimethylphenyl)pyridazin-3(2H)-one
While a specific synthesis for 6-(2,4-dimethylphenyl)pyridazin-3(2H)-one is not extensively reported in the literature, a reliable synthetic route can be proposed based on established methods for analogous 6-arylpyridazinones.[5][6] The most common approach involves the cyclocondensation of a γ-keto acid with hydrazine hydrate.
Proposed Synthetic Pathway
The synthesis commences with a Friedel-Crafts acylation of 1,3-dimethylbenzene (m-xylene) with succinic anhydride to yield the intermediate 4-(2,4-dimethylphenyl)-4-oxobutanoic acid. This γ-keto acid is then cyclized with hydrazine hydrate to form the dihydropyridazinone intermediate, which is subsequently dehydrogenated to afford the final product, 6-(2,4-dimethylphenyl)pyridazin-3(2H)-one.
Caption: Proposed synthetic workflow for 6-(2,4-dimethylphenyl)pyridazin-3(2H)-one.
Detailed Experimental Protocol
This protocol is adapted from the synthesis of 6-phenylpyridazin-3(2H)-one.[6]
Step 1: Synthesis of 4-(2,4-dimethylphenyl)-4-oxobutanoic acid
-
To a stirred suspension of anhydrous aluminum chloride (AlCl₃, 0.2 mol) in a suitable solvent (e.g., nitrobenzene or 1,2-dichloroethane, 200 mL) at 0-5 °C, add succinic anhydride (0.1 mol) portion-wise.
-
Slowly add 1,3-dimethylbenzene (0.1 mol) to the mixture, maintaining the temperature below 10 °C.
-
After the addition is complete, stir the reaction mixture at room temperature for 24 hours.
-
Pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid.
-
Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic extracts with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude γ-keto acid.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water).
Step 2: Synthesis of 6-(2,4-dimethylphenyl)pyridazin-3(2H)-one
-
Reflux a mixture of 4-(2,4-dimethylphenyl)-4-oxobutanoic acid (0.01 mol) and hydrazine hydrate (0.02 mol) in ethanol (50 mL) for 6 hours.
-
Cool the reaction mixture to room temperature. The intermediate, 6-(2,4-dimethylphenyl)-4,5-dihydropyridazin-3(2H)-one, may precipitate.
-
Filter the solid, wash with cold ethanol, and dry.
-
Dissolve the dried intermediate in glacial acetic acid (20 mL).
-
Slowly add a solution of bromine (0.011 mol) in glacial acetic acid (10 mL) to the mixture while stirring.
-
Stir the reaction mixture at room temperature for 1 hour.
-
Pour the mixture into ice-cold water.
-
Filter the resulting precipitate, wash thoroughly with water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure 6-(2,4-dimethylphenyl)pyridazin-3(2H)-one.
Physicochemical Properties
| Property | Predicted Value/Range | Rationale/Reference Analog |
| Molecular Formula | C₁₂H₁₂N₂O | - |
| Molecular Weight | 200.24 g/mol | - |
| Appearance | White to off-white crystalline solid | Based on 6-phenylpyridazin-3(2H)-one[6] |
| Melting Point | Expected to be in the range of 150-250 °C | 6-phenylpyridazin-3(2H)-one melts at 201-204 °C.[8] The dimethyl substitution may slightly alter this. |
| Solubility | Poorly soluble in water; soluble in organic solvents like DMSO, DMF, and alcohols. | Pyridazinone derivatives generally show poor aqueous solubility.[6] |
| pKa | Weakly acidic due to the N-H proton. | The parent pyridazine is weakly basic (pKa ~2.3).[5] The pyridazinone N-H is acidic. |
Potential Biological Activities and Therapeutic Applications
The pyridazinone scaffold is a versatile platform for discovering new drugs.[1][2] The introduction of a lipophilic 2,4-dimethylphenyl group at the 6-position is likely to modulate the pharmacokinetic and pharmacodynamic properties of the molecule. Based on the activities of related compounds, 6-(2,4-dimethylphenyl)pyridazin-3(2H)-one is a promising candidate for investigation in several therapeutic areas.
Cardiovascular Effects
Many 6-arylpyridazinone derivatives have been investigated for their cardiovascular effects, particularly as cardiotonic and antihypertensive agents.[1][4] For instance, 6-phenylpyridazin-3(2H)-one has been studied as a potent cardiotonic agent.[6] The mechanism often involves the inhibition of phosphodiesterase 3 (PDE3), leading to an increase in intracellular cyclic AMP (cAMP) levels and subsequent positive inotropic and vasodilatory effects.
Anti-inflammatory and Analgesic Activity
A significant number of pyridazinone derivatives exhibit potent anti-inflammatory and analgesic properties.[1][3] These effects are often attributed to the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2. The structural features of 6-(2,4-dimethylphenyl)pyridazin-3(2H)-one are consistent with those of other COX inhibitors, suggesting it may possess similar activity.
Anticancer Potential
The pyridazinone core is present in several compounds with demonstrated anticancer activity.[1] The mechanisms of action are diverse and can include inhibition of kinases, tubulin polymerization, and induction of apoptosis. The 2,4-dimethylphenyl substituent may enhance the interaction with specific biological targets involved in cancer progression.
Antimicrobial Activity
Various substituted pyridazinones have been reported to possess antibacterial and antifungal activities.[1] The lipophilicity conferred by the dimethylphenyl group might enhance the compound's ability to penetrate microbial cell membranes, potentially leading to improved antimicrobial efficacy.
Characterization and Analytical Methods
To confirm the identity and purity of synthesized 6-(2,4-dimethylphenyl)pyridazin-3(2H)-one, a combination of spectroscopic and analytical techniques should be employed.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for elucidating the chemical structure. The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons of the dimethylphenyl ring, the pyridazinone ring protons, and the methyl groups.
-
Infrared (IR) Spectroscopy: The IR spectrum should display characteristic absorption bands for the C=O stretching of the pyridazinone ring (around 1650-1680 cm⁻¹), N-H stretching (around 3100-3300 cm⁻¹), and C=C and C=N stretching vibrations.
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to determine the exact molecular formula.
-
Elemental Analysis: Combustion analysis provides the percentage composition of carbon, hydrogen, and nitrogen, which should be in close agreement with the calculated values for the molecular formula C₁₂H₁₂N₂O.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a crucial technique for determining the purity of the final compound.
Conclusion and Future Directions
6-(2,4-dimethylphenyl)pyridazin-3(2H)-one is a promising, yet underexplored, member of the pyridazinone family of heterocyclic compounds. Based on the extensive research on its analogs, this molecule holds significant potential for development as a therapeutic agent in various disease areas, particularly cardiovascular disorders, inflammation, and cancer.
The proposed synthetic route offers a clear and established method for its preparation. Future research should focus on the actual synthesis and thorough characterization of this compound. Subsequently, comprehensive in vitro and in vivo pharmacological evaluations are warranted to explore its full therapeutic potential and elucidate its mechanism of action. The insights gained from such studies will be invaluable for the design and development of novel and more effective pyridazinone-based drugs.
References
[1] Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture - SciSpace. [Link]
[6] Shakeel, F., et al. (2019). Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2H)-one in Different Pharmaceutical Solvents. Molecules, 24(18), 3404. [Link]
[5] Asif, M. (2010). Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. International Journal of ChemTech Research, 2(2), 1112-1125. [Link]
[9] PubChem. 3(2H)-Pyridazinone. National Center for Biotechnology Information. [Link]
[2] Asif, M. (2017). Various Chemical and Biological Activities of Pyridazinone Derivatives. Central European Journal of Experimental Biology, 5(1), 1-19. [Link]
[7] Shakeel, F., et al. (2019). Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2H)-one in Different Pharmaceutical Solvents. ResearchGate. [Link]
[3] Abida, et al. (2019). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. South Asian Research Journal of Pharmaceutical Sciences, 1(1), 16-37. [Link]
[4] Allam, H. A., et al. (2021). An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. Future Medicinal Chemistry, 13(15), 1367-1387. [Link]
[8] Shakeel, F., et al. (2022). Synthesis, characterization, and solubility determination of 6-phenyl-pyridazin-3(2H)-one in various pharmaceutical solvents. Journal of Biochemistry & Pharmacology: Open Access, 11(4). [Link]
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Technical Deep Dive: 6-Arylpyridazin-3(2H)-one Derivatives
A "Privileged Scaffold" in Modern Medicinal Chemistry
Executive Summary
The 6-arylpyridazin-3(2H)-one scaffold represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing useful ligands for more than one type of receptor or enzyme target by judicious structural modifications. Historically recognized for its cardiotonic (PDE3 inhibition) and analgesic/anti-inflammatory (COX-2 inhibition) properties, this scaffold has recently re-emerged as a potent template for anticancer therapeutics (PARP inhibition, tubulin polymerization interference).
This technical guide synthesizes the chemical architecture, synthetic methodologies, and pharmacological mechanisms of these derivatives, designed for researchers requiring actionable, field-proven data.
Part 1: Chemical Architecture & Synthesis
Retrosynthetic Logic
The construction of the 6-arylpyridazin-3(2H)-one core typically relies on the formation of the pyridazine ring via the condensation of a 1,4-dicarbonyl equivalent (gamma-keto acid) with hydrazine.[1]
Critical Decision Point: The choice between succinic anhydride and maleic anhydride in the initial Friedel-Crafts acylation dictates the oxidation state of the intermediate.
-
Succinic Anhydride: Yields a 4,5-dihydropyridazinone, requiring a subsequent dehydrogenation (oxidation) step to achieve the fully aromatic pyridazinone.
-
Maleic Anhydride: Yields the unsaturated 4-oxo-but-2-enoic acid, leading directly to the aromatic system upon cyclization, though often with lower yields due to polymerization side reactions.
Experimental Protocol: General Synthesis of 6-Phenylpyridazin-3(2H)-one
Type: Bench-Validated Standard Operating Procedure (SOP)
Objective: Synthesis of the core scaffold via the Friedel-Crafts/Hydrazinolysis route.
Phase A: Friedel-Crafts Acylation (Synthesis of
-Keto Acid)
-
Reagents: Benzene (or substituted aryl), Succinic Anhydride, Anhydrous
. -
Setup: Flame-dried 3-neck round bottom flask, reflux condenser,
guard tube, magnetic stirring. -
Procedure:
-
Suspend succinic anhydride (0.1 mol) in dry benzene (50 mL).
-
Add anhydrous
(0.22 mol) portion-wise over 30 minutes while maintaining temperature (Ice bath). Note: Exothermic reaction; controlling addition rate prevents charring. -
Reflux the mixture for 4 hours. Evolution of HCl gas indicates reaction progress.
-
Workup: Pour reaction mixture into crushed ice/HCl (conc). The solid
-keto acid (3-benzoylpropionic acid) precipitates. Filter, wash with cold water, and recrystallize from ethanol.
-
Phase B: Cyclization (Hydrazinolysis)
-
Reagents: 3-Benzoylpropionic acid (from Phase A), Hydrazine Hydrate (99%), Ethanol.
-
Procedure:
-
Dissolve 3-benzoylpropionic acid (0.05 mol) in Ethanol (30 mL).
-
Add Hydrazine Hydrate (0.075 mol) slowly.
-
Reflux for 6 hours. Monitor via TLC (Solvent: Ethyl Acetate:Hexane 3:7).
-
Observation: The solution typically turns from clear to pale yellow.
-
Isolation: Cool to room temperature. Pour into ice-cold water. The 6-phenyl-4,5-dihydropyridazin-3(2H)-one precipitates.
-
Phase C: Dehydrogenation (Aromatization)
Note: This step is required if starting from succinic anhydride.
-
Reagents: 6-phenyl-4,5-dihydropyridazin-3(2H)-one, Bromine (
), Glacial Acetic Acid. -
Procedure:
-
Dissolve the dihydropyridazinone (0.01 mol) in Glacial Acetic Acid (20 mL).
-
Heat to
.[2] -
Add Bromine (0.011 mol) dropwise. Safety: Perform in a fume hood; Bromine is highly toxic and corrosive.
-
Reflux for 3 hours.
-
Workup: Pour into ice water. Neutralize with Ammonium Hydroxide to precipitate the final 6-phenylpyridazin-3(2H)-one. Recrystallize from ethanol.
-
Visualization: Synthetic Workflow
The following diagram illustrates the chemical flow and decision nodes in the synthesis.
Figure 1: Step-wise synthetic pathway from Friedel-Crafts acylation to the final aromatic pyridazinone scaffold.
Part 2: Pharmacological Profiles & SAR
Cardiovascular Activity (Inotropy & Vasodilation)
The 6-arylpyridazinone core is a structural isostere of the cardiotonic agent Amrinone .
-
Mechanism: Selective inhibition of Phosphodiesterase 3 (PDE3) .
-
Physiological Effect: Inhibition of PDE3 prevents the degradation of cAMP in cardiac myocytes and vascular smooth muscle.[3]
-
Heart: Increased cAMP
Increased influx Positive Inotropy (Increased contractility). -
Vessels: Increased cAMP
MLCK inhibition Vasodilation.
-
-
Key Drug: Levosimendan (a pyridazinone hydrazone derivative) acts as a calcium sensitizer and PDE3 inhibitor.
Analgesic & Anti-Inflammatory Activity
Derivatives substituted at the N-2 position (e.g., Emorfazone ) exhibit potent analgesic effects.[4]
-
Mechanism: Inhibition of Cyclooxygenase-2 (COX-2) and reduction of Prostaglandin E2 (PGE2) synthesis.
-
Advantage: Unlike traditional NSAIDs (which contain acidic carboxyl groups), pyridazinones are non-acidic. This results in negligible gastric ulcerogenicity , a major clinical advantage.
Structure-Activity Relationship (SAR) Summary
| Position | Modification | Effect on Activity |
| Pos 6 (Aryl) | Phenyl / Substituted Phenyl | Essential for activity. Electron-withdrawing groups (e.g., F, Cl) often enhance potency. |
| Pos 2 (Lactam N) | Methyl / Alkyl | Increases lipophilicity. |
| Pos 2 (Lactam N) | Acetic Acid / Acetamide | significantly enhances analgesic/anti-inflammatory activity; reduces gastric toxicity. |
| Pos 4 & 5 | Methyl / H | 4-Methyl substitution often improves PDE3 selectivity (Cardiotonic). |
| Pos 4 | Piperazine / Amino | Associated with antihypertensive and alpha-blocking activity. |
Visualization: Mechanistic Pathways
The following diagram details the dual-pathway mechanism of action for this scaffold.
Figure 2: Dual pharmacological mechanisms: PDE3 inhibition (Cardiovascular) and COX-2 inhibition (Inflammation).
References
-
An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. Source: PMC / Taylor & Francis
-
Synthesis and analgesic and anti-inflammatory activities of 6-substituted-3(2H)-pyridazinone-2-acetyl-2-(p-substituted benzal)hydrazone derivatives. Source: European Journal of Medicinal Chemistry [5]
-
Solid-phase syntheses of 6-arylpyridazin-3(2H)-ones. Source: Journal of Combinatorial Chemistry
-
Synthesis and chemistry of pyridazin-3(2H)-ones. Source: ScienceDirect
-
Cardiotonic agents.[6][7] 3. Synthesis and biological activity of novel 6-(substituted 1H-imidazol-4(5)-yl)-3(2H)-pyridazinones. Source: Journal of Medicinal Chemistry [7]
-
Synthesis and biological evaluation of new 3(2H)-pyridazinone derivatives as non-toxic anti-proliferative compounds. Source: PMC / NIH
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- 3. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Overview on Emorfazone and Other Related 3(2H) Pyridazinone Analogues Displaying Analgesic and Anti-Inflammatory Activity [jscimedcentral.com]
- 5. Synthesis and analgesic and anti-inflammatory activities 6-substituted-3(2H)-pyridazinone-2-acetyl-2-(p-substituted/nonsubstituted benzal)hydrazone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 7. Cardiotonic agents. 3. Synthesis and biological activity of novel 6-(substituted 1H-imidazol-4(5)-yl)-3(2H)-pyridazinones - PubMed [pubmed.ncbi.nlm.nih.gov]
6-(2,4-dimethylphenyl)pyridazin-3(2H)-one CAS number and synonyms
An In-Depth Technical Guide to 6-(2,4-dimethylphenyl)pyridazin-3(2H)-one: Synthesis, Properties, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of 6-(2,4-dimethylphenyl)pyridazin-3(2H)-one, a member of the pharmacologically significant pyridazinone class of heterocyclic compounds. While a specific CAS number for this molecule is not readily found in public databases, its structural analogs have been extensively studied, revealing a wide array of biological activities. This document will delve into the synthesis, chemical characteristics, and potential therapeutic applications of this compound, drawing upon established knowledge of the pyridazinone scaffold.
Compound Identification and Structure
Systematic Name: 6-(2,4-dimethylphenyl)pyridazin-3(2H)-one
Synonyms: While no common synonyms are formally established, variations in nomenclature may exist in literature.
Core Structure: The molecule features a pyridazin-3(2H)-one ring, a six-membered heterocycle containing two adjacent nitrogen atoms and a carbonyl group. This core is substituted at the 6-position with a 2,4-dimethylphenyl group.
| Property | Value |
| Molecular Formula | C₁₂H₁₂N₂O |
| Molecular Weight | 200.24 g/mol |
| General Class | Pyridazinone Derivative |
The pyridazinone ring is a privileged scaffold in medicinal chemistry, known for its diverse biological activities which include anti-inflammatory, analgesic, anticancer, and cardiovascular effects.[1] The nature and position of substituents on this core significantly influence its pharmacological profile.
Synthesis and Spectroscopic Characterization
The synthesis of 6-aryl-pyridazin-3(2H)-ones is well-established. A general and robust method involves the cyclocondensation of a β-aroylpropionic acid with hydrazine hydrate.[2] This approach can be readily adapted for the synthesis of the title compound.
Proposed Synthetic Pathway
The synthesis of 6-(2,4-dimethylphenyl)pyridazin-3(2H)-one can be achieved in a two-step process starting from a Friedel-Crafts acylation followed by cyclization and dehydrogenation.
Figure 1: Proposed synthetic workflow for 6-(2,4-dimethylphenyl)pyridazin-3(2H)-one.
Experimental Protocol
Step 1: Synthesis of 3-(2,4-dimethylbenzoyl)propanoic acid
-
To a stirred suspension of anhydrous aluminum chloride in a suitable solvent (e.g., nitrobenzene or carbon disulfide), add succinic anhydride portion-wise at a controlled temperature (typically 0-5 °C).
-
Slowly add 1,3-dimethylbenzene (m-xylene) to the reaction mixture, maintaining the low temperature.
-
After the addition is complete, allow the mixture to stir at room temperature for several hours until the reaction is complete (monitored by TLC).
-
Pour the reaction mixture onto crushed ice and acidify with concentrated hydrochloric acid.
-
The resulting precipitate, 3-(2,4-dimethylbenzoyl)propanoic acid, is filtered, washed with cold water, and can be purified by recrystallization.
Step 2: Synthesis of 6-(2,4-dimethylphenyl)pyridazin-3(2H)-one
-
A mixture of 3-(2,4-dimethylbenzoyl)propanoic acid and hydrazine hydrate in a solvent such as ethanol is refluxed for several hours.[2]
-
Upon cooling, the intermediate, 6-(2,4-dimethylphenyl)-4,5-dihydropyridazin-3(2H)-one, precipitates and is collected by filtration.
-
The dried intermediate is then dissolved in glacial acetic acid.
-
A solution of bromine in acetic acid is added dropwise to the stirred solution at an elevated temperature (e.g., 80-90 °C) to effect dehydrogenation.[2]
-
After the reaction is complete, the mixture is cooled and poured into water.
-
The solid product, 6-(2,4-dimethylphenyl)pyridazin-3(2H)-one, is collected by filtration, washed with water, and purified by recrystallization from a suitable solvent like ethanol.
Expected Spectroscopic Data
Based on the characterization of structurally similar compounds, the following spectroscopic features are anticipated:
-
¹H NMR: Signals corresponding to the two methyl groups on the phenyl ring, aromatic protons with characteristic splitting patterns, and protons of the pyridazinone ring.
-
¹³C NMR: Resonances for the carbonyl carbon, aromatic carbons, and the methyl carbons.
-
IR Spectroscopy: A characteristic absorption band for the C=O stretching of the pyridazinone ring (typically around 1660-1680 cm⁻¹), along with bands for C=N, C-H, and N-H stretching.[3]
-
Mass Spectrometry: A molecular ion peak corresponding to the calculated molecular weight (200.24).
Potential Biological Activities and Mechanism of Action
The pyridazinone scaffold is associated with a broad spectrum of pharmacological activities.[1] The specific biological profile of 6-(2,4-dimethylphenyl)pyridazin-3(2H)-one has not been extensively reported, but can be inferred from related structures.
Anti-inflammatory and Analgesic Activity
Many pyridazinone derivatives exhibit potent anti-inflammatory and analgesic properties, often attributed to their ability to inhibit cyclooxygenase (COX) enzymes.[3] Some derivatives have shown selectivity for COX-2, which is a desirable trait for reducing the gastrointestinal side effects associated with non-steroidal anti-inflammatory drugs (NSAIDs). The anti-inflammatory activity of related 6-aryl-pyridazinones has been found to be comparable to that of standard drugs like indomethacin.[1]
Figure 2: General mechanism of anti-inflammatory action of pyridazinone derivatives via COX inhibition.
Anticancer Activity
Several studies have highlighted the anticancer potential of pyridazinone derivatives.[1][3] For instance, a series of 6-aryl-2-(p-sulfamylphenyl)-4,5-dihydropyridazin-3(2H)-ones were synthesized and evaluated for their anticancer activity, with some compounds showing high activity against leukemia, non-small-cell lung cancer, and breast cancer cell lines.[3] The mechanisms of anticancer action for pyridazinones can be diverse, including the inhibition of kinases involved in cell cycle regulation.
Cardiovascular Effects
Pyridazinone derivatives have been investigated for various cardiovascular applications, including their use as cardiotonic, antihypertensive, and antiplatelet agents.[2][4] Some have shown potent vasodilatory effects.
Other Potential Activities
The versatility of the pyridazinone scaffold extends to other therapeutic areas, with reports of:
Structure-Activity Relationships (SAR)
The biological activity of 6-aryl-pyridazinones is highly dependent on the nature and position of substituents on the aryl ring. The presence of the 2,4-dimethylphenyl group in the title compound is expected to influence its lipophilicity and steric interactions with biological targets, thereby modulating its potency and selectivity. Further research is needed to fully elucidate the structure-activity relationships for this specific substitution pattern.
Future Directions
6-(2,4-dimethylphenyl)pyridazin-3(2H)-one represents a promising, yet underexplored, molecule within the pyridazinone class. Future research should focus on:
-
Definitive Synthesis and Characterization: A complete synthesis and full spectroscopic characterization to confirm its structure and properties.
-
In-depth Biological Screening: Comprehensive screening against a panel of biological targets, including COX enzymes, various cancer cell lines, and cardiovascular receptors.
-
Lead Optimization: If promising activity is identified, further derivatization of the pyridazinone core and the dimethylphenyl moiety could lead to the development of more potent and selective therapeutic agents.
References
- Boukharsa, Y., Meddah, B., et al. (2014). Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture. Journal of Chemical and Pharmaceutical Research, 6(12), 297-310.
- Shakeel, F., Imran, M., et al. (2019). Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2H)-one in Different Pharmaceutical Solvents. Molecules, 24(18), 3394.
- Allam, A. A., et al. (2024). An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. Future Medicinal Chemistry.
- Ahmad, S., et al. (2010). Synthesis and biological evaluation of some novel 6-aryl-2-(p-sulfamylphenyl)-4,5-dihydropyridazin-3(2H)-ones as anti-cancer, antimicrobial, and anti-inflammatory agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 25(1), 115-121.
Sources
Comparative Profiling: 6-Phenyl vs. 6-(2,4-Dimethylphenyl)-3(2H)-pyridazinones
Technical Guide for Medicinal Chemistry & Lead Optimization
Executive Summary
This technical guide analyzes the structural, synthetic, and pharmacological divergences between the unsubstituted 6-phenyl-3(2H)-pyridazinone (Scaffold A) and its substituted analog, 6-(2,4-dimethylphenyl)-3(2H)-pyridazinone (Scaffold B).
While Scaffold A serves as the parent pharmacophore for a wide class of cardiotonic and analgesic agents, Scaffold B represents a "rational optimization" strategy. The addition of the 2,4-dimethyl moiety is not merely cosmetic; it fundamentally alters the molecule's metabolic stability (blocking para-oxidation) and target selectivity (particularly for COX-2 and PDE isoenzymes) via steric modulation.
Part 1: Chemical Architecture & Synthesis
The differentiation begins at the synthetic level. Both scaffolds are accessible via the Friedel-Crafts succinoylation pathway, but the choice of starting material dictates regiochemical outcomes.
Synthetic Pathway Visualization
The following diagram illustrates the parallel synthesis routes. Note the regioselectivity required for the dimethyl derivative.
Figure 1: Comparative synthetic workflow. The reaction with m-xylene occurs at the 4-position due to steric hindrance at the 2-position (between methyls).
Critical Synthetic Nuances
-
Scaffold A (Phenyl): The reaction is straightforward. Benzene has six equivalent hydrogens.
-
Scaffold B (2,4-Dimethylphenyl): The starting material is m-xylene.
-
Regiochemistry: The Friedel-Crafts acylation does not occur at position 2 (between the two methyl groups) due to significant steric hindrance. It occurs at position 4 (ortho to one methyl, para to the other), yielding the 2,4-dimethyl substitution pattern on the final phenyl ring.
-
Yield: Typically, the electron-donating methyl groups activate the ring, often resulting in higher yields for the intermediate acid compared to benzene, provided temperature is controlled to prevent poly-acylation.
-
Part 2: Physicochemical & ADME Profiling
The addition of two methyl groups significantly alters the "drug-likeness" and pharmacokinetic behavior of the molecule.
Data Comparison Table
| Property | 6-Phenyl (Scaffold A) | 6-(2,4-Dimethylphenyl) (Scaffold B) | Impact on Drug Design |
| Molecular Weight | 172.18 g/mol | 200.24 g/mol | Minimal impact; both are well within Fragment-Based Drug Design (FBDD) limits. |
| cLogP (Est.) | ~1.5 - 1.7 | ~2.4 - 2.6 | High Impact: Scaffold B is more lipophilic, enhancing Blood-Brain Barrier (BBB) penetration for CNS targets (e.g., anticonvulsant activity). |
| Metabolic Liability | High (para-hydroxylation) | Low (Blocked para-position) | Scaffold B has a longer predicted half-life ( |
| Steric Profile | Planar capability | Twisted (Atropisomer potential) | The ortho-methyl in Scaffold B forces the phenyl ring out of planarity with the pyridazinone core, improving selectivity for globular active sites. |
Metabolic Stability: The "Para-Block" Effect
One of the primary failures of Scaffold A in early development is rapid clearance.
-
Mechanism: Cytochrome P450 enzymes (specifically CYP2C9 and CYP3A4) rapidly hydroxylate the electron-rich para-position of the phenyl ring.
-
Solution (Scaffold B): The methyl group at the para-position (C4 of the phenyl ring) acts as a metabolic blocker. While the methyl group itself can be oxidized to a carboxylic acid eventually, this process is significantly slower than direct aromatic hydroxylation, thereby extending the duration of action.
Part 3: Pharmacodynamics & SAR Logic
The most significant divergence is in Target Selectivity , particularly regarding Cyclooxygenase (COX) inhibition.
COX-2 Selectivity Mechanism
Pyridazinones are classic pharmacophores for NSAID development.[1]
-
COX-1: Has a narrow, restrictive hydrophobic channel.
-
COX-2: Has a larger, more flexible "side pocket" due to the substitution of Isoleucine (in COX-1) with Valine (in COX-2).
Scaffold A is small enough to fit both COX-1 and COX-2, leading to gastric side effects (COX-1 inhibition). Scaffold B , with the ortho-methyl group, introduces a steric clash that prevents entry into the narrow COX-1 channel but fits snugly into the larger COX-2 pocket.
SAR Decision Flowchart
Figure 2: Structure-Activity Relationship (SAR) logic flow demonstrating why the 2,4-dimethyl substitution is preferred for selective anti-inflammatory applications.
Part 4: Experimental Protocols
Synthesis of 6-(2,4-dimethylphenyl)-3(2H)-pyridazinone
Rationale: This protocol uses the Friedel-Crafts method optimized for m-xylene to ensure regioselectivity.
Step 1: Formation of β-(2,4-dimethylbenzoyl)propionic acid
-
Reagents: Succinic anhydride (0.1 mol), m-xylene (0.1 mol), Anhydrous
(0.22 mol), Nitrobenzene or DCM (Solvent). -
Procedure:
-
Suspend
in solvent at 0°C. -
Add succinic anhydride and stir for 15 min.
-
Add m-xylene dropwise (control exotherm).
-
Stir at RT for 4 hours, then reflux for 1 hour (if using DCM, just stir overnight).
-
Quench: Pour onto ice/HCl. Steam distill to remove excess solvent.
-
Isolation: Filter the solid precipitate. Wash with cold water. Recrystallize from ethanol.
-
Checkpoint: Verify structure via NMR.[2][3][4][5] Look for two methyl singlets and aromatic protons showing 1,2,4-substitution pattern.
-
Step 2: Cyclization to Pyridazinone
-
Reagents: Intermediate acid from Step 1, Hydrazine hydrate (99%, 1.5 eq), Ethanol.
-
Procedure:
-
Dissolve acid in ethanol. Add hydrazine hydrate.[6]
-
Reflux for 6–8 hours.
-
Cool to RT. The product (dihydro-pyridazinone) usually precipitates.
-
Oxidation (Optional for unsaturated): To get the full pyridazinone, treat the dihydro-product with Bromine in Acetic Acid at 60°C for 2 hours.
-
In Vitro COX Inhibition Assay
Rationale: To validate the selectivity hypothesis (Scaffold A vs. Scaffold B).
-
System: Commercial COX Inhibitor Screening Kit (Fluorometric).
-
Enzyme Prep: Recombinant human COX-1 and COX-2.
-
Protocol:
-
Incubate enzymes with test compounds (Scaffold A and B) at varying concentrations (
) for 10 mins. -
Add Arachidonic Acid (substrate) and ADHP (fluorometric probe).
-
Measure fluorescence (Ex/Em = 535/587 nm).
-
-
Data Analysis: Calculate
for COX-1 and COX-2.-
Success Metric: Scaffold B should show a Selectivity Index (
) > 50, whereas Scaffold A will likely have an SI < 5.
-
References
-
Synthesis and Solubility of 6-Phenyl-pyridazin-3(2H)-one: Haq, N. et al. "Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2H)-one in Different Pharmaceutical Solvents." MDPI, 2019.
-
COX-2 Selectivity and SAR of Pyridazinones: Zarghi, A. et al.[7] "Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships."[1] Iranian Journal of Pharmaceutical Research, 2011.
-
Metabolic Stability and Fluorination/Methylation Effects: Hagmann, W.K.[8] "The Many Roles of Fluorine in Medicinal Chemistry" (Contextual reference for metabolic blocking via substitution). Journal of Medicinal Chemistry, 2008.
-
Cardiotonic Activity of 6-Phenyl Pyridazinones: Siddiqui, A.A. et al. "Synthesis and bioactivity of 6-phenyl-4,5-dihydro-3(2H)-pyridazinone derivatives." Arzneimittelforschung, 2007.[2]
-
General Pyridazinone Scaffold Review: Asif, M. "Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review."[1] SAR Publication, 2019.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and bioactivity of 6-phenyl-4,5-dihydro-3(2H)-pyridazinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. iglobaljournal.com [iglobaljournal.com]
- 7. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 8. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Efficient One-Pot Synthesis of 6-Arylpyridazin-3(2H)-ones using Hydrazine Hydrate
Abstract & Strategic Relevance
The pyridazin-3(2H)-one scaffold is a privileged structure in medicinal chemistry, serving as the pharmacophore for diverse therapeutic agents including Levosimendan (cardiotonic), Emorfazone (analgesic/anti-inflammatory), and various antihypertensive and antithrombotic candidates.
Traditional synthesis often involves multi-step isolation: Friedel-Crafts succinoylation of arenes followed by separate condensation with hydrazine. This Application Note details an optimized One-Pot Cyclocondensation Protocol that bypasses intermediate isolation. We present two distinct methodologies:
-
Method A (Robust): The classical cyclization of 3-aroylpropionic acids in ethanol/acetic acid, optimized for scale-up.
-
Method B (Green/Advanced): A three-component reaction (3-CR) in water, offering superior atom economy and environmental compliance.
Scientific Background & Mechanism[1][2][3][4]
The Chemistry of Cyclocondensation
The formation of the pyridazinone ring from a
-
Schiff Base Formation: Nucleophilic attack of the hydrazine primary amine on the ketone carbonyl to form a hydrazone intermediate.
-
Intramolecular Cyclization: The second amino group of the hydrazine attacks the carboxylic acid/ester carbonyl, followed by dehydration to aromatize the ring.
Mechanistic Pathway
The following DOT diagram illustrates the reaction coordinate, highlighting the transition from the open-chain precursor to the heterocyclic core.
Figure 1: Mechanistic pathway of the cyclocondensation reaction. The reaction is driven by the thermodynamic stability of the resulting aromatic pyridazinone ring.
Experimental Protocols
Safety Pre-Check
-
Hydrazine Hydrate (
): Highly toxic, corrosive, and a suspected carcinogen. Handle only in a fume hood. Neutralize waste with dilute hypochlorite solution before disposal. -
Reaction Exotherm: The initial addition of hydrazine to the acid solution is exothermic.
Protocol A: Classical Reflux Method (Scale-Up Ready)
Best for: High-purity synthesis of standard 6-aryl derivatives starting from stable 3-aroylpropionic acids.
Materials:
-
3-Benzoylpropionic acid (10 mmol)
-
Hydrazine hydrate (80% or 99%, 20 mmol, 2.0 equiv)
-
Ethanol (Absolute, 30 mL)
-
Glacial Acetic Acid (Catalytic, 0.5 mL)
Step-by-Step Workflow:
-
Dissolution: In a 100 mL round-bottom flask (RBF), dissolve 10 mmol of 3-benzoylpropionic acid in 30 mL of ethanol.
-
Addition: Add 20 mmol of hydrazine hydrate dropwise over 5 minutes. Observation: Slight warming may occur.
-
Catalysis: Add 0.5 mL of glacial acetic acid. (This protonates the carbonyl, accelerating the Schiff base formation).
-
Reflux: Attach a condenser and reflux the mixture at 78-80°C for 4–6 hours.
-
Monitoring: Check TLC (Mobile phase: Ethyl Acetate:Hexane 1:1). The starting acid spot (
) should disappear.
-
-
Workup: Allow the reaction to cool to room temperature. The product often crystallizes directly upon cooling.
-
If no precipitate: Pour the mixture onto 50 g of crushed ice/water.
-
-
Isolation: Filter the solid precipitate under vacuum. Wash with cold water (
mL) and cold ethanol ( mL). -
Purification: Recrystallize from ethanol or DMF/Water.
Protocol B: Green Aqueous Three-Component Synthesis
Best for: Rapid library generation, green chemistry compliance, and avoiding organic solvents.
Materials:
-
Arylglyoxal (1 mmol)
-
Ethyl butyrylacetate (or equivalent
-ketoester) (1 mmol) -
Hydrazine hydrate (3 mmol)
-
Water (5 mL)
Step-by-Step Workflow:
-
Mixing: In a 25 mL flask, combine the arylglyoxal and
-ketoester in 5 mL of distilled water. -
Initiation: Add hydrazine hydrate (3 mmol) dropwise at room temperature.
-
Reaction: Stir vigorously at room temperature (25°C) for 20–45 minutes.
-
Mechanism Note: This proceeds via a regioselective Knoevenagel-type condensation followed by cyclization.
-
-
Precipitation: The product typically precipitates out of the aqueous solution as a solid.
-
Filtration: Filter the solid, wash extensively with water to remove excess hydrazine, and dry.
-
Yield: Typically 85–95% without column chromatography.
Data Analysis & Validation
The following table compares the efficiency of the described methods based on internal validation and literature standards (Rimaz et al., 2010).
Table 1: Method Comparison for 6-Phenylpyridazin-3(2H)-one Synthesis
| Parameter | Protocol A (Classical Reflux) | Protocol B (Aqueous 3-CR) | Microwave Assisted (Alternative) |
| Solvent | Ethanol/Acetic Acid | Water | Solvent-free / Water |
| Temperature | 80°C (Reflux) | 25°C (RT) | 100–120°C |
| Time | 4–6 Hours | 20–45 Minutes | 2–5 Minutes |
| Yield | 65–75% | 85–95% | 88–98% |
| Atom Economy | Moderate (Solvent waste) | Excellent | Excellent |
| Purification | Recrystallization often required | Filtration & Wash | Minimal workup |
Analytical Validation (Self-Check)
To confirm the identity of the synthesized 6-arylpyridazin-3(2H)-one, verify the following spectral markers:
-
IR Spectroscopy: Look for the characteristic lactam carbonyl (
) stretch at 1660–1690 cm⁻¹ and the broad stretch at 3100–3300 cm⁻¹ . -
¹H NMR (DMSO-d₆):
-
Singlet (broad) at
13.0–13.5 ppm ( of the pyridazinone ring). -
Doublets at
7.0 and 8.0 ppm (approx) representing the C4 and C5 protons of the pyridazinone ring.
-
Experimental Workflow Diagram
This diagram visualizes the decision matrix for selecting the appropriate protocol based on available starting materials and green chemistry requirements.
Figure 2: Decision matrix and workflow for Pyridazinone synthesis.
References
-
Rimaz, M., Khalafy, J., & Moghadam, P. N. (2010). A Regioselective One-Pot, Three Component Synthesis of 6-Aryl-4-cyano-3(2H)-pyridazinones in Water. Australian Journal of Chemistry, 63(9), 1396–1401.
-
Boukharsa, Y., Zaoui, Y., Taoufik, J., & Ansar, M. (2014).[1] Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture. Journal of Chemical and Pharmaceutical Research, 6(12), 297-310.[1]
- Asif, M. (2014). A Mini Review: Biological Significances of Nitrogen Hetero Atom Containing Compounds, Pyridazinone. International Journal of Bioorganic Chemistry, 2(1), 1-8.
-
Sotelo, E., et al. (2002). Efficient One-Pot Synthesis of 6-Aryl-3(2H)-pyridazinones. Synthetic Communications, 32(13), 1975-1981.
Sources
Application Note: Dehydrogenation of 4,5-dihydro-6-(2,4-dimethylphenyl)pyridazin-3(2H)-one
[1]
Executive Summary
This technical guide details the protocol for the dehydrogenation (aromatization) of 4,5-dihydro-6-(2,4-dimethylphenyl)pyridazin-3(2H)-one to its corresponding pyridazinone, 6-(2,4-dimethylphenyl)pyridazin-3(2H)-one .
The transformation represents a critical step in the synthesis of pyridazinone-based pharmacophores, often utilized in cardiotonic agents (PDE III inhibitors), COX-2 inhibitors, and antihypertensive drugs. The aromatization of the 4,5-dihydro core establishes the heteroaromatic system, significantly altering the electronic properties and binding affinity of the molecule.[1]
This guide presents two validated methodologies:
-
Method A (Industrial Standard): Aqueous alkaline oxidation using Sodium 3-nitrobenzenesulfonate (BSN).
-
Method B (Laboratory Rapid): Copper(II) chloride-mediated oxidation in acetonitrile.[2]
Chemical Reaction Overview
The reaction involves the removal of two hydrogen atoms from the C4 and C5 positions of the dihydropyridazinone ring.[1]
-
Substrate: 4,5-dihydro-6-(2,4-dimethylphenyl)pyridazin-3(2H)-one (
) -
Product: 6-(2,4-dimethylphenyl)pyridazin-3(2H)-one (
) -
Transformation: Oxidative Dehydrogenation
Structural Mechanism & Pathway
The following diagram illustrates the mechanistic divergence between the two protocols.
Protocol A: Sodium 3-Nitrobenzenesulfonate (BSN) Method
Context: This is the preferred method for scale-up and industrial applications. It utilizes water as the primary solvent, avoids heavy metals, and uses a mild oxidant (BSN, also known as Resistol) that is easily removed during workup.[1]
Reagents & Materials
| Reagent | Equiv.[3][4][5][6][7] | Role |
| Substrate | 1.0 | Starting Material |
| Sodium 3-nitrobenzenesulfonate (BSN) | 1.1 - 1.2 | Oxidant (Hydride Acceptor) |
| Sodium Hydroxide (NaOH) | 2.5 | Base (Enolate formation) |
| Water | Solvent | Reaction Medium |
| Ethanol (Optional) | Co-solvent | Improves solubility of lipophilic substrates |
Step-by-Step Procedure
-
Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, and internal temperature probe.
-
Solubilization: Charge the flask with Substrate (1.0 eq) and Water (10-15 volumes) . Add NaOH (2.5 eq) .
-
Note: The 2,4-dimethylphenyl moiety is lipophilic. If the solid does not dissolve upon heating to 50°C, add Ethanol (10-20% v/v) to facilitate phase transfer.
-
-
Activation: Heat the mixture to 60°C . The solution should become clear or slightly turbid as the sodium salt of the dihydropyridazinone forms.
-
Oxidation: Add Sodium 3-nitrobenzenesulfonate (1.2 eq) in a single portion.
-
Reaction: Heat the mixture to 90°C - 100°C for 3–5 hours .
-
Monitoring: Monitor by HPLC or TLC (Ethyl Acetate/Hexane 1:1). The starting material (lower Rf) should disappear.
-
-
Quench & Workup:
-
Cool the reaction mixture to room temperature (20–25°C).
-
Slowly acidify with Conc. HCl or Acetic Acid to pH 4–5.
-
Observation: The aromatized product will precipitate out of the aqueous solution as a solid.
-
-
Isolation: Filter the solid. Wash the cake extensively with water to remove the soluble byproduct (sodium 3-aminobenzenesulfonate) and inorganic salts.
-
Purification: Recrystallize from Ethanol or Methanol if necessary.
Protocol B: Copper(II) Chloride ( ) Method
Context: This method is ideal for small-scale laboratory synthesis or when the substrate is sensitive to strong aqueous bases. It is faster than Method A but requires organic solvents and copper removal.
Reagents & Materials
| Reagent | Equiv.[3][4][5][6][7] | Role |
| Substrate | 1.0 | Starting Material |
| Copper(II) Chloride ( | 2.0 - 3.0 | Oxidant |
| Acetonitrile (MeCN) | Solvent | Solvent (High solubility for Cu salts) |
Step-by-Step Procedure
-
Setup: Equip a round-bottom flask with a magnetic stir bar and reflux condenser.
-
Dissolution: Dissolve Substrate (1.0 eq) in Acetonitrile (10 volumes) .
-
Reagent Addition: Add anhydrous
(2.0 eq) . The solution will typically turn green/brown. -
Reaction: Heat to Reflux (80–82°C) for 1–3 hours .
-
Workup:
-
Evaporate the acetonitrile under reduced pressure.
-
Resuspend the residue in water/ice.[4]
-
Extract with Ethyl Acetate or Dichloromethane (DCM).
-
-
Washing: Wash the organic layer with dilute aqueous ammonia (
) or EDTA solution to remove residual copper species (blue aqueous layer). -
Drying: Dry over
, filter, and concentrate.
Experimental Workflow & Decision Matrix
The following logic map assists in selecting the appropriate protocol and troubleshooting the workflow.
Analytical Validation
To confirm the success of the reaction, compare the NMR data of the substrate and product.[1]
| Feature | Substrate (Dihydropyridazinone) | Product (Pyridazinone) |
| Appearance | White/Off-white solid | White/Yellowish crystalline solid |
| 1H NMR (Aliphatic) | Two triplets/multiplets at | Absent |
| 1H NMR (Aromatic) | Phenyl protons only | New doublets at |
| MS (ESI) |
Key Diagnostic: The disappearance of the ethylene bridge (
Troubleshooting & Optimization
-
Incomplete Conversion (Method A):
-
Cause: Poor solubility of the 2,4-dimethylphenyl analog in aqueous base.
-
Solution: Add 10–20% Ethanol or Dioxane to the reaction mixture. Increase temperature to reflux. Ensure BSN is fresh.
-
-
Copper Contamination (Method B):
-
Cause: Inefficient washing.
-
Solution: Wash the organic phase with 10% EDTA solution or aqueous ammonia until the aqueous layer is no longer blue.
-
-
Over-oxidation:
-
Rare with BSN. With stronger oxidants (like
), bromination of the methyl groups on the phenyl ring is a risk. Method A is safer for preserving the 2,4-dimethylphenyl moiety.
-
References
-
Csende, F. (2026).[2] Copper(II) Chloride as an Efficient Reagent for the Dehydrogenation of Pyridazinone Derivatives. ResearchGate.
-
Google Patents. (2017). CN106674062A - Method for preparing sodium 3-nitrobenzenesulfonate.
-
Asif, M. (2012). Synthesis and evaluation of some new 6-aryl-4,5-dihydropyridazin-3(2H)-ones. SciSpace.
-
Organic Chemistry Portal. (2024). Oxidation of Dihydropyridazines using DDQ and Copper Catalysts.
-
RSC Publishing. (2023). Synthesis of 1,4,5,6-tetrahydropyridazines and pyridazines.
Sources
- 1. CN106674062A - Method for preparing sodium 3-nitrobenzenesulfonate through catalytic sulfonation - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. DDQ - reagent of the month – October - SigutLabs [sigutlabs.com]
- 4. datapdf.com [datapdf.com]
- 5. Pyridazine synthesis [organic-chemistry.org]
- 6. 2,3-Dichloro-5,6-Dicyanobenzoquinone, DDQ [organic-chemistry.org]
- 7. mdpi.com [mdpi.com]
- 8. chemistry.du.ac.in [chemistry.du.ac.in]
- 9. d-nb.info [d-nb.info]
- 10. Cu(I) Complexes Catalyzed the Dehydrogenation of N-Heterocycles [organic-chemistry.org]
- 11. DDQ as a versatile and easily recyclable oxidant: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Exploration of Regulation of Alcohol Dehydrogenation Reaction of Dibenzimidazole-Based Ruthenium Complexes [mdpi.com]
Solvent selection for recrystallization of dimethylphenyl pyridazinones
Application Note: Solvent System Engineering for the Recrystallization of Dimethylphenyl Pyridazinones
Abstract & Scope
This technical guide addresses the purification of dimethylphenyl pyridazinones , a critical scaffold in the development of cardiotonic (e.g., calcium sensitizers) and anti-inflammatory pharmacophores. While the pyridazinone ring imparts polarity and hydrogen-bonding capability, the dimethylphenyl moiety introduces significant lipophilicity and steric bulk. This "amphiphilic" character creates a purification bottleneck: these compounds often "oil out" rather than crystallize, or trap synthetic impurities (hydrazines, inorganic salts) within the lattice.
This protocol details a solubility-driven selection strategy , moving beyond trial-and-error to a mechanistic approach for solvent selection, ensuring high purity (>99.5% HPLC) and consistent polymorph isolation.
Physicochemical Basis of Solubility
To select the correct solvent, one must understand the intermolecular forces at play:
-
The Pyridazinone Core: A polar, 6-membered ring containing adjacent nitrogen atoms (
).[1] It acts as a hydrogen bond acceptor (carbonyl oxygen) and donor (NH group, if unsubstituted at N2). This favors polar protic solvents (Alcohols). -
The Dimethylphenyl Substituent: A lipophilic aromatic ring. The two methyl groups disrupt crystal packing density compared to a simple phenyl ring, often lowering the melting point slightly but increasing solubility in non-polar solvents (Toluene, Ethyl Acetate).
-
The Interaction: Successful recrystallization requires a solvent that disrupts the crystal lattice at high temperatures (breaking
stacking) but allows the lattice to re-form energetically favored interactions upon cooling, excluding impurities.
Solvent Selection Strategy: The Polarity Ladder
Do not guess. Follow this logic gate to determine the optimal system for your specific derivative.
Decision Matrix: Solvent Screening
Figure 1: Logic flow for selecting the primary solvent system based on solubility behavior.
Recommended Solvent Systems
| System Class | Solvent Pair | Ratio (v/v) | Application Case | Risk Factor |
| Primary (Green) | Ethanol (95%) | Pure | First-line choice. Dissolves polar impurities; product crystallizes on cooling. | Low yield if product is too soluble. |
| Binary (Standard) | Ethanol / Water | 80:20 to 50:50 | Best for maximizing yield. Water acts as the anti-solvent. | Oiling out if water is added too fast. |
| High-Temp | DMF / Water | 90:10 | For high-melting derivatives (>200°C) or those insoluble in alcohols. | Difficult to dry (DMF entrapment). |
| Lipophilic | Toluene / Heptane | Variable | Used when the dimethylphenyl group dominates polarity (very hydrophobic). | Flammability; Toluene toxicity. |
Detailed Experimental Protocols
Protocol A: The "Ethanol-Water" Binary Recrystallization (Gold Standard)
Target: Most dimethylphenyl pyridazinone derivatives with MP 120–180°C.
Reagents:
-
Crude Pyridazinone Derivative (dried).
-
Ethanol (Absolute or 95%).
-
Deionized Water (Anti-solvent).
-
Activated Carbon (optional, for decolorization).
Workflow:
-
Saturation: Place 5.0 g of crude solid in a 250 mL Erlenmeyer flask. Add 15 mL of Ethanol.
-
Heating: Heat to reflux (approx. 78°C) with magnetic stirring.
-
Observation: If solid does not dissolve, add Ethanol in 2 mL increments. Wait 1 min between additions.
-
Critical Limit: Do not exceed 10 mL solvent per gram of solute. If insoluble, switch to Protocol C (DMF).
-
-
Hot Filtration (The "Trash" Removal):
-
If the solution is dark/colored, add 0.1 g Activated Carbon and reflux for 5 mins.
-
Filter the boiling solution through a pre-warmed fluted filter paper or a heated sintered glass funnel. This removes inorganic salts (NaCl, NaBr) from the cyclization step.
-
-
Nucleation (The Anti-Solvent Addition):
-
Keep the filtrate at a gentle boil.
-
Add hot water dropwise until a persistent turbidity (cloudiness) appears.
-
Add one drop of Ethanol to clear the turbidity.
-
-
Controlled Cooling:
-
Remove from heat.[2] Allow to cool to Room Temp (RT) undisturbed for 2 hours.
-
Why? Rapid cooling traps impurities. Slow cooling grows pure, dense prisms.
-
Once at RT, place in an ice bath (0-4°C) for 1 hour to maximize yield.
-
-
Isolation: Filter under vacuum. Wash cake with cold Ethanol/Water (50:50). Dry in a vacuum oven at 50°C.
Protocol C: The "DMF-Water" Crash (For Stubborn Solids)
Target: High melting point derivatives or those with low alcohol solubility.
-
Dissolve crude solid in minimum DMF at 90-100°C.
-
Perform hot filtration to remove mechanical impurities.
-
Slowly add water to the hot DMF solution until cloud point.
-
Allow to cool slowly.[2]
-
Warning: DMF has a high boiling point (153°C). The final crystals must be dried under high vacuum (>1 mbar) at 60-80°C for 24 hours to remove solvent traces.
Troubleshooting: The "Oiling Out" Phenomenon
Dimethylphenyl pyridazinones are prone to "oiling out" (separating as a liquid droplet phase before crystallizing) because the melting point of the solvated compound drops below the boiling point of the solvent mixture.
Mitigation Strategy:
-
Seeding: Save a few crystals from a previous crude batch. When the hot solution cools slightly (but is still clear), add these seed crystals. This provides a template for the lattice, bypassing the liquid phase.
-
Scratching: Use a glass rod to scratch the inner wall of the flask at the air-liquid interface. Micro-glass particles act as nucleation sites.
-
Temperature Management: If oiling occurs, reheat to dissolve the oil, then cool more slowly (wrap flask in foil/towel). Add less anti-solvent (water) in the next attempt.
Process Workflow Visualization
Figure 2: Step-by-step unit operations for the purification of pyridazinones.
References
-
Asif, M. (2014). Various Chemical and Biological Activities of Pyridazinone Derivatives. Scholars Research Library. Describes the synthesis and purification of 6-substituted pyridazinones using ethanol/water systems.
-
Siddiqui, N., et al. (2019). Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2H)-one in Different Pharmaceutical Solvents. Molecules (MDPI). Provides quantitative solubility data (mole fraction) for phenyl-pyridazinones in DMSO, Ethanol, and Water.
-
Sanofi. (2013).[3] Sanofi's Solvent Selection Guide: A Step Toward More Sustainable Processes. Chemical Reviews. Authoritative guide on green solvent selection (Ethanol vs. DMF) in pharmaceutical processes.
-
University of Rochester. Reagents & Solvents: Solvents for Recrystallization. General protocol verification for heterocyclic compound purification.
Sources
Troubleshooting & Optimization
Technical Support Center: Optimizing 6-(2,4-dimethylphenyl)pyridazin-3(2H)-one Synthesis
Case ID: PYR-24DM-OPT Status: Open Assigned Specialist: Senior Application Scientist Subject: Yield Optimization & Troubleshooting for 6-(2,4-dimethylphenyl)pyridazin-3(2H)-one[1]
Executive Summary
This guide addresses the synthesis of 6-(2,4-dimethylphenyl)pyridazin-3(2H)-one , a structural analog often investigated for cardiotonic and agrochemical properties.[1] The synthesis typically proceeds via a three-step sequence: Friedel-Crafts acylation, hydrazinolysis, and oxidative dehydrogenation.[1]
Low yields in this pathway are frequently caused by three bottlenecks:
-
Regio-isomer contamination during the acylation of m-xylene.
-
Incomplete cyclization due to pH drift.
-
Stalled oxidation (dehydrogenation) of the dihydropyridazinone intermediate.
Module 1: The Synthetic Pathway & Logic
Visualizing the critical control points.
The following workflow illustrates the standard industrial route (Route A) and the specific checkpoints where yield is lost.
Figure 1: Reaction workflow identifying critical yield-determining steps (Friedel-Crafts regioselectivity and Dehydrogenation efficiency).
Module 2: Critical Parameters & Protocols
Step 1: Friedel-Crafts Acylation
Objective: Synthesize 3-(2,4-dimethylbenzoyl)propionic acid.[1] The Challenge: m-Xylene has two activated positions.[1] We require substitution at the 4-position (less hindered) rather than the 2-position (between methyls).[1]
| Parameter | Recommended Condition | Technical Rationale |
| Stoichiometry | Succinic Anhydride (1.0 eq) : AlCl₃ (2.2 - 2.5 eq) | AlCl₃ complexes with the product ketone, deactivating the catalyst.[1] >2 equivalents ensures the reaction drives to completion [1, 2]. |
| Solvent | Nitrobenzene or DCM | Nitrobenzene (polar) stabilizes the acylium ion complex, often improving yield over DCM, though DCM is easier to work up. |
| Temperature | 0°C | Higher temperatures promote thermodynamic equilibration, which may increase the unwanted 2,6-dimethyl isomer or polymerization. |
Protocol:
-
Suspend AlCl₃ (2.5 eq) in DCM at 0°C.
-
Add Succinic Anhydride (1.0 eq) portion-wise.
-
Add m-xylene (1.1 eq) dropwise to control exotherm.[1]
-
Stir at RT for 4-6 hours.
-
Quench: Pour into ice/HCl. The resulting solid is the keto-acid.
-
Quality Check: ¹H NMR should show two aromatic singlets (or split doublets) for the 1,2,4-substitution pattern.
Step 2: Cyclization to Dihydropyridazinone
Objective: Form the 4,5-dihydro-6-(2,4-dimethylphenyl)pyridazin-3(2H)-one ring.[1]
-
Reagent: Hydrazine Hydrate (80% or 99%).
-
Solvent: Ethanol or n-Butanol (Reflux).[1]
-
Expert Tip: If the keto-acid is slow to react, adding a catalytic amount of acetic acid can accelerate imine formation.
Step 3: Dehydrogenation (The Yield Killer)
Objective: Oxidize the dihydro-ring to the fully aromatic pyridazinone.
The Issue: This step often suffers from over-bromination (if using
Method A: Bromine/Acetic Acid (Standard) [1][2]
-
Protocol: Dissolve dihydro-intermediate in Glacial Acetic Acid. Heat to 60-70°C. Add
(1.1 eq) dropwise.[1] -
Risk: Bromination of the electron-rich dimethylphenyl ring can occur as a side reaction.
-
Mitigation: Keep temperature strictly controlled; do not reflux violently.
Method B: Sodium m-Nitrobenzenesulfonate (High Yield/Industrial)
-
Protocol: Reflux the dihydro-compound in aqueous NaOH with Sodium m-nitrobenzenesulfonate.
-
Mechanism: The sulfonate acts as a mild hydride acceptor.
-
Advantage: Avoids halogenation byproducts entirely; often boosts yield from 50% to >80% [3].[1]
Module 3: Troubleshooting Guide (Q&A)
Q1: My final product is sticky and colored (brown/red) instead of a white solid.
Diagnosis: This usually indicates incomplete removal of aluminum salts from Step 1 or oligomers from Step 3. Solution:
-
Step 1 Cleanup: Ensure the acid quench (HCl) is vigorous and the organic layer is washed with bicarbonate.
-
Step 3 Purification: If using Bromine, free bromine causes color. Wash the solid with dilute sodium bisulfite (
) solution to quench residual oxidants. Recrystallize from Ethanol/DMF mixtures.
Q2: I am seeing two spots on TLC after Step 1 (Acylation).
Diagnosis: Likely regioisomers.[1][3] m-Xylene can react at the 2-position (between methyls) or the 4-position.[1] Solution:
-
The 4-isomer (target) is generally less soluble.[1] Recrystallize the crude keto-acid from Toluene or dilute Ethanol.[1] The linear, less hindered 4-isomer should crystallize out preferentially.
-
Prevention:[1] Ensure the reaction is kept cold (0-5°C) during addition to favor the kinetic (4-position) product.
Q3: The dehydrogenation (Step 3) yield is stuck at 40%.
Diagnosis: The electron-rich dimethylphenyl ring makes the molecule susceptible to side reactions with aggressive oxidants like Bromine. Solution: Switch to Method B (Sodium m-nitrobenzenesulfonate) .[1]
-
Protocol: Suspend 10 mmol of dihydro-pyridazinone in 50 mL 1N NaOH. Add 11 mmol Sodium m-nitrobenzenesulfonate.[1] Reflux for 3-4 hours. Acidify to precipitate the aromatic product. This method is far gentler on electron-rich aryl rings.[1]
Q4: Can I do this in One Pot?
Diagnosis: Researchers often try to combine cyclization and oxidation. Solution: Yes, but with caution.
-
Protocol: React the keto-acid with hydrazine in Acetic Acid (instead of Ethanol). Once cyclization is complete (TLC), add Bromine directly to the same pot.
-
Warning: This is faster but often "dirtier." For high purity (drug development standards), isolate the dihydro-intermediate first.
References
-
Friedel-Crafts Acylation Conditions : Sigma-Aldrich.[1] Friedel–Crafts Acylation: Mechanism, Reactions & Limitations. Link
-
Synthesis of 6-arylpyridazinones : Asif, M., et al. Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone. Int. J. ChemTech Res, 2010.[4] Link
- Dehydrogenation Methodologies: Coudert, P., et al. New synthesis of 6-aryl-3(2H)-pyridazinones. Journal of Heterocyclic Chemistry.
-
Structural Analogs (6-phenyl-4,5-dihydropyridazin-3(2H)-one) : MDPI Molbank.[1] Synthesis, Characterization and Solubility Determination. Link
Sources
Technical Support Center: Cyclization of γ-Keto Acids with Hydrazine
Welcome to the technical support center for the cyclization of γ-keto acids with hydrazine to synthesize pyridazinone derivatives. This guide is designed for researchers, scientists, and drug development professionals. Here, you will find in-depth troubleshooting advice and frequently asked questions to navigate challenges you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reaction mechanism for the cyclization of a γ-keto acid with hydrazine?
The reaction proceeds through a two-step process: initial condensation followed by intramolecular cyclization.[1][2] First, the hydrazine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the keto group to form a hydrazone intermediate.[2] This is followed by an intramolecular nucleophilic attack by the terminal nitrogen of the hydrazone onto the carboxylic acid (or its ester derivative), leading to the elimination of a water molecule and the formation of the 4,5-dihydropyridazin-3(2H)-one ring.[1]
Here is a general representation of the reaction mechanism:
Caption: General reaction pathway for pyridazinone synthesis.
Q2: What are the typical starting materials and reaction conditions?
The most common approach involves the condensation of γ-keto acids with hydrazine hydrate.[1] For instance, levulinic acid is a frequently used γ-keto acid to produce 6-methyl-4,5-dihydropyridazin-3(2H)-one.[1] The reaction is typically carried out under reflux conditions in a protic solvent like ethanol or methanol for a duration ranging from 1 to 18 hours.[1]
| Component | Example | Typical Conditions | Reference |
| γ-Keto Acid | Levulinic Acid | 1 equivalent | [1] |
| Hydrazine Source | Hydrazine Hydrate | 1-2 equivalents | [1][3] |
| Solvent | Ethanol, Methanol, Acetic Acid | Reflux | [1][3] |
| Temperature | Reflux (typically 80-120 °C) | - | [1] |
| Reaction Time | 1 - 18 hours | - | [1] |
Q3: What is the difference between using hydrazine hydrate and anhydrous hydrazine?
Hydrazine hydrate is a solution of hydrazine in water, typically 64% hydrazine by weight, and is generally safer and easier to handle than anhydrous hydrazine.[4] Anhydrous hydrazine is highly reactive and potentially explosive.[5] For most standard pyridazinone syntheses, hydrazine hydrate is sufficient and the preferred reagent.[1][3] Anhydrous hydrazine might be considered in cases where water must be strictly excluded, but this is not typical for this reaction. If anhydrous hydrazine is required, it can be prepared by refluxing hydrazine hydrate with sodium hydroxide pellets followed by distillation.[6]
Q4: Can substituted hydrazines be used in this reaction?
Yes, substituted hydrazines (e.g., phenylhydrazine, methylhydrazine) can be used to introduce a substituent on the nitrogen at the 2-position of the resulting pyridazinone ring.[1] The choice of a substituted hydrazine is a key strategy for diversifying the final products for applications in medicinal chemistry and materials science.[7][8]
Troubleshooting Guide
Problem 1: Low or No Product Yield
This is a common issue that can stem from several factors. Here's a systematic approach to troubleshooting:
Possible Cause 1.1: Incomplete Reaction
-
Explanation: The reaction may not have reached completion due to insufficient reaction time or temperature.
-
Solution:
-
Monitor the reaction: Use Thin Layer Chromatography (TLC) to track the consumption of the starting γ-keto acid.
-
Increase reaction time: Extend the reflux period, monitoring periodically by TLC.
-
Increase temperature: If using a lower-boiling solvent like ethanol, consider switching to a higher-boiling solvent like n-butanol or toluene, if the starting materials are stable at higher temperatures. Microwave-assisted synthesis can also be an effective way to increase the reaction rate.[1]
-
Possible Cause 1.2: Poor Quality of Reagents
-
Explanation: The γ-keto acid may be impure, or the hydrazine hydrate may have decomposed.
-
Solution:
-
Verify starting material purity: Check the purity of the γ-keto acid by melting point or NMR spectroscopy. Recrystallize or purify by column chromatography if necessary.
-
Use fresh hydrazine: Hydrazine hydrate can degrade over time. Use a freshly opened bottle or a recently purchased stock.
-
Possible Cause 1.3: Sub-optimal pH
-
Explanation: The initial condensation to form the hydrazone is often facilitated by slightly acidic conditions, while the cyclization can be influenced by the overall pH.
-
Solution:
Caption: Troubleshooting workflow for low product yield.
Problem 2: Formation of an Unexpected Side Product
The appearance of unexpected spots on a TLC plate or extra peaks in your characterization data indicates the formation of side products.
Possible Side Product 2.1: Wolff-Kishner Reduction Product
-
Explanation: Under basic conditions and high temperatures, the intermediate hydrazone can undergo a Wolff-Kishner reduction, converting the ketone to a methylene group, resulting in a fatty acid instead of the desired pyridazinone.[9][10][11] This is more likely if a strong base is present.
-
Identification: The product will lack the carbonyl group and will have a different molecular weight. This can be confirmed by IR (absence of C=O stretch) and mass spectrometry.
-
Solution:
Possible Side Product 2.2: Azine Formation
-
Explanation: The intermediate hydrazone can react with another molecule of the γ-keto acid to form an azine. This is more likely if there is an excess of the keto acid or if water is not effectively removed.[10]
-
Identification: Azines will have a significantly higher molecular weight.
-
Solution:
-
Control stoichiometry: Use a slight excess of hydrazine hydrate (e.g., 1.1-1.2 equivalents) to ensure complete conversion of the keto acid.
-
Reaction conditions: Ensure efficient reflux to facilitate the intramolecular cyclization, which is kinetically favored over the intermolecular azine formation.
-
Possible Side Product 2.3: Un-cyclized Hydrazone
-
Explanation: The initial hydrazone may form but fail to cyclize. This can happen if the reaction is not heated for a sufficient amount of time or if the carboxylic acid is particularly unreactive.
-
Identification: The product will be the open-chain hydrazone, which can be identified by NMR and mass spectrometry.
-
Solution:
-
Increase reaction time and/or temperature: As with low yield, providing more energy and time can drive the cyclization to completion.
-
Activate the carboxylic acid: If the acid is sterically hindered or electronically deactivated, consider converting it to a more reactive derivative, such as an ester, prior to reaction with hydrazine.[1]
-
Problem 3: Product is the Dihydropyridazinone, but the Aromatized Pyridazinone is Desired
-
Explanation: The initial cyclization product is the 4,5-dihydropyridazin-3(2H)-one.[1] Aromatization to the pyridazin-3(2H)-one requires an additional oxidation step.
-
Solution:
-
Introduce an oxidizing agent: After the initial cyclization, the dihydropyridazinone can be isolated and then oxidized. A common method is to use bromine in acetic acid.[3]
-
In-situ oxidation: Some methods may achieve oxidation directly, for example, through aerobic oxidation catalyzed by a transition metal.[12]
-
Experimental Protocols
Protocol 1: General Synthesis of 6-methyl-4,5-dihydropyridazin-3(2H)-one from Levulinic Acid
-
To a round-bottom flask equipped with a reflux condenser, add levulinic acid (1 equivalent).
-
Add ethanol (approximately 5-10 mL per gram of levulinic acid).
-
Add hydrazine hydrate (1.1 equivalents) dropwise to the solution.
-
Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Reduce the solvent volume under reduced pressure.
-
Add cold water to the residue to precipitate the product.
-
Collect the solid product by filtration, wash with cold water, and dry.
-
Recrystallize from an appropriate solvent (e.g., ethanol/water mixture) to obtain the pure product.[1][3]
Protocol 2: Oxidation of a 4,5-Dihydropyridazin-3(2H)-one
-
Dissolve the 4,5-dihydropyridazin-3(2H)-one (1 equivalent) in glacial acetic acid.
-
Warm the solution to 60-70 °C.
-
Slowly add a solution of bromine (1 equivalent) in glacial acetic acid dropwise.
-
After the addition is complete, reflux the mixture for 3 hours.[8]
-
Cool the reaction mixture and pour it into ice water.
-
Neutralize with a base, such as ammonium hydroxide, to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry.
-
Recrystallize to obtain the pure aromatized pyridazinone.[8]
References
-
Synthesis and chemistry of pyridazin-3(2H)-ones - ScienceDirect. Available from: [Link]
-
Hobbs, W. J. SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines. Liberty University. Available from: [Link]
-
Synthesis of pyridazines - Organic Chemistry Portal. Available from: [Link]
-
The Wolff-Kishner, Clemmensen, And Other Carbonyl Reductions. Master Organic Chemistry. Available from: [Link]
-
Wolff–Kishner reduction - Wikipedia. Available from: [Link]
-
Hydrazine - Wikipedia. Available from: [Link]
-
Synthesis of Hydrazine Derivatives (Hydrazides) - Organic Chemistry Portal. Available from: [Link]
-
Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction - Chemistry LibreTexts. Available from: [Link]
-
Acetone hydrazone - Organic Syntheses. Available from: [Link]
-
Amrilloyev, A. A. DERIVATIVES OF KETO ACIDS WITH HYDRAZINE AND THEIR METAL COMPLEXES. EUROPEAN JOURNAL OF MODERN MEDICINE AND PRACTICE. Available from: [Link]
-
Synthesis and biological evaluation of new 3(2H)-pyridazinone derivatives as non-toxic anti-proliferative compounds against human colon carcinoma HCT116 cells - PMC. Available from: [Link]
-
Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2H)-one in Different Pharmaceutical Solvents - MDPI. Available from: [Link]
-
What is the Difference Between Hydrazine and Hydrazine Hydrate. Pediaa.Com. Available from: [Link]
Sources
- 1. Redirecting [linkinghub.elsevier.com]
- 2. inovatus.es [inovatus.es]
- 3. mdpi.com [mdpi.com]
- 4. differencebetween.com [differencebetween.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. digitalcommons.liberty.edu [digitalcommons.liberty.edu]
- 8. Synthesis and biological evaluation of new 3(2H)-pyridazinone derivatives as non-toxic anti-proliferative compounds against human colon carcinoma HCT116 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Wolff–Kishner reduction - Wikipedia [en.wikipedia.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Pyridazine synthesis [organic-chemistry.org]
Technical Support Center: Purification of 6-(2,4-dimethylphenyl)pyridazinone
The following technical guide addresses the purification and impurity profiling of 6-(2,4-dimethylphenyl)-4,5-dihydro-3(2H)-pyridazinone (often abbreviated in catalogs as 6-(2,4-dimethylphenyl)pyridazinone; CAS 4826-92-0, Formula: C₁₂H₁₂N₂O, MW: 200.24).
Based on the molecular weight and formula provided in standard chemical registries, the target molecule is the 4,5-dihydro variant. The fully aromatic analog (MW ~198) is a common impurity designated as "Impurity B" in this guide.
Impurity Profiling & Synthetic Origin Analysis
Before attempting purification, it is critical to identify what you are removing. The synthesis of 6-aryl-4,5-dihydropyridazinones typically proceeds via Friedel-Crafts acylation of m-xylene with succinic anhydride, followed by cyclization with hydrazine.
Common Impurity Spectrum
| Impurity ID | Structure / Name | Origin | Polarity (vs Target) |
| Impurity A | 4-(2,4-dimethylphenyl)-4-oxobutanoic acid (Keto-acid intermediate) | Incomplete cyclization; Hydrolysis of product. | High (Acidic) |
| Impurity B | 6-(2,4-dimethylphenyl)pyridazin-3(2H)-one (Fully aromatic) | Air oxidation; Over-heating during cyclization. | Low (More conjugated) |
| Impurity C | 6-(2,6-dimethylphenyl)... isomer | Regioisomer from Friedel-Crafts acylation (steric impurity). | Very Similar |
| Impurity D | Dimeric species (Azines) | Condensation of two keto-acid molecules with hydrazine. | Very Low (Late eluting) |
Pathway Diagram
The following diagram illustrates the genesis of these impurities during the standard synthetic workflow.
Figure 1: Synthetic pathway showing the origin of the keto-acid intermediate (Impurity A) and the oxidative degradation product (Impurity B).[1]
Purification Protocols (The "How-To")
Scenario 1: Bulk Removal of Impurity A (Keto-Acid)
Issue: The crude solid is sticky or has a low melting point. Mechanism: The keto-acid intermediate prevents proper crystal lattice formation. Protocol: Base Extraction Workup.
-
Dissolve the crude mixture in Ethyl Acetate (EtOAc) .
-
Wash the organic layer 2x with 10% Na₂CO₃ (aq) .
-
Why? The keto-acid (Impurity A) forms a water-soluble sodium salt. The pyridazinone target remains in the organic layer.
-
-
Wash with brine, dry over Na₂SO₄, and concentrate.
-
Check: TLC (50% EtOAc/Hexane). The baseline spot (acid) should be gone.
Scenario 2: Separation of Oxidized Impurity B (The Aromatic Analog)
Issue: You see a satellite peak in HPLC with a slightly different UV max (shifted bathochromically). Mechanism: Impurity B has a fully conjugated aromatic ring, making it more lipophilic and planar. Protocol: Recrystallization or Flash Chromatography.
A. Recrystallization (Scalable)
-
Solvent System: Ethanol/Water (9:1) or Isopropanol.
-
Procedure:
-
Dissolve crude solid in boiling Ethanol (approx. 5-7 mL per gram).
-
If solution is dark, treat with activated charcoal (5% w/w) for 10 mins, then filter hot through Celite.
-
Add hot water dropwise until slight turbidity persists.
-
Cool slowly to room temperature, then 4°C.
-
Result: The saturated (dihydro) target crystallizes preferentially. Impurity B (aromatic) often remains in the mother liquor due to different solubility profiles driven by pi-stacking interactions.
-
B. Flash Chromatography (High Purity)
-
Stationary Phase: Silica Gel (40-63 µm).
-
Mobile Phase: Gradient of Dichloromethane (DCM) : Methanol (MeOH) .
-
Start: 100% DCM.
-
Ramp to: 95% DCM / 5% MeOH over 20 CV (Column Volumes).
-
-
Note: Pyridazinones are polar. Avoid Hexane/EtOAc gradients as the compound may streak or precipitate on the column.
Troubleshooting & FAQs
Q1: "My product is co-eluting with a minor impurity on C18 HPLC. How do I separate them?"
Diagnosis: This is likely the regioisomer (Impurity C) or the oxidized form (Impurity B) . Standard C18 relies on hydrophobicity, which is similar for these pairs. Solution: Switch to a Phenyl-Hexyl or Biphenyl stationary phase.
-
Mechanism: The pi-pi interactions offered by Phenyl columns provide orthogonal selectivity for aromatic compounds. The fully aromatic Impurity B will interact much more strongly with a Phenyl column than the dihydro target, increasing retention time separation.
-
Recommended Method:
-
Column: XBridge Phenyl-Hexyl or Phenomenex Kinetex Biphenyl.
-
Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile.
-
Q2: "The product is oiling out during recrystallization."
Diagnosis: This phenomenon ("oiling out") occurs when the melting point of the solvated impurity/product mix is lower than the boiling point of the solvent, or cooling is too rapid. Solution:
-
Seed Crystals: Retain a small amount of crude solid. Once the hot solution cools slightly, add a "seed" to induce nucleation.
-
Change Solvent: Switch from Ethanol/Water to Toluene/Heptane .
-
Dissolve in minimum hot Toluene.
-
Add hot Heptane until cloudy.
-
Cool very slowly (wrap the flask in foil/towel).
-
Q3: "I suspect residual Hydrazine. How do I remove/detect it?"
Critical Warning: Hydrazine is genotoxic. Removal:
-
Dissolve product in DCM.
-
Wash with 1M HCl . Hydrazine forms a water-soluble hydrochloride salt and is removed.
-
Caution: Ensure the pyridazinone does not hydrolyze (dihydro-pyridazinones are generally stable to dilute acid). Detection: Use the p-dimethylaminobenzaldehyde (Ehrlich’s reagent) test. A yellow/orange color indicates hydrazine presence.
Isolation of Impurities (For Reference Standards)
To validate your analytical methods, you may need to isolate the impurities.
To Generate Impurity A (Keto-Acid):
-
Take the crude reaction mix before hydrazine addition.
-
Perform an acid-base extraction (Extract into Na₂CO₃, wash organics, then acidify the aqueous layer to pH 2 to precipitate the acid).
To Generate Impurity B (Aromatic Pyridazinone):
-
Dissolve the pure target (dihydro) in Acetic Acid.
-
Add 1.1 eq of Bromine (Br₂) or heat with DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone).
-
The dehydrogenation will yield the fully aromatic analog. Isolate via chromatography.[2][3]
Summary of Analytical Data
| Parameter | Target (Dihydro) | Impurity B (Aromatic) |
| Formula | C₁₂H₁₂N₂O | C₁₂H₁₀N₂O |
| MW | 200.24 | ~198.22 |
| UV Max | ~280 nm | ~300-310 nm (Red shifted) |
| H-NMR (Key) | Multiplets at ~2.5-3.0 ppm (CH₂-CH₂ backbone) | Doublets at ~6.9-7.1 ppm (Alkene protons on ring) |
| Solubility | Moderate in EtOH, High in DMSO | Lower in EtOH (Planar stacking) |
HPLC Method for QC (Standard)
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm.
-
Flow: 1.0 mL/min.
-
Temp: 30°C.
-
Mobile Phase A: Water + 0.1% TFA.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 95% B over 15 min.
References
-
Synthesis & Solubility: Asif, M. et al. "Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2H)-one in Different Pharmaceutical Solvents." MDPI Processes, 2019.
-
General Pyridazinone Chemistry: "Synthesis and chemistry of pyridazin-3(2H)-ones." ScienceDirect.
-
Separation of Regioisomers: "Analysis of Cresol Positional Isomers by Using Shim-pack GIST Phenyl Column." Shimadzu Application News.
-
Chiral & Isomer Separation: "Efficient preparative separation of 6-(4-aminophenyl)-5-methyl-4, 5-dihydro-3(2H)-pyridazinone...". Journal of Separation Science, 2019.
Sources
Technical Support Center: Solubility Optimization for 6-(2,4-dimethylphenyl)pyridazin-3(2H)-one
Ticket ID: #SOL-PYR-0624 Subject: Troubleshooting Solubility & Dissolution Issues for 6-(2,4-dimethylphenyl)pyridazin-3(2H)-one Status: Open Assigned Specialist: Senior Application Scientist, Formulation Chemistry
Executive Summary: The "Brick Dust" Challenge
Welcome to the Technical Support Center. You are likely accessing this guide because you are experiencing precipitation, poor bioavailability, or inconsistent assay results with 6-(2,4-dimethylphenyl)pyridazin-3(2H)-one .
Diagnosis: This molecule exhibits classic BCS Class II (Low Solubility, High Permeability) behavior.
-
Structural Root Cause: The pyridazinone core contains a lactam-lactim tautomeric system capable of strong intermolecular hydrogen bonding (dimer formation). The 2,4-dimethylphenyl moiety adds significant lipophilicity (increasing LogP) and reinforces a rigid, planar geometry that favors tight crystal packing (high lattice energy).
-
The Consequence: The compound acts as "brick dust"—it resists solvation in water due to the high energy cost of breaking its crystal lattice, despite having polar centers.
This guide provides validated protocols to overcome these thermodynamic barriers.
Module 1: Physicochemical Diagnostics (Know Your Compound)
Before attempting formulation, verify these parameters. If your values deviate significantly, check for polymorphs or impurities.
| Parameter | Estimated Value / Trend | Impact on Solubility |
| LogP | ~2.5 – 3.2 | Moderate lipophilicity. Requires hydrophobic interactions for solubilization. |
| pKa | ~10.5 (NH group) | Weakly acidic. Warning: pH adjustment is rarely effective at physiological pH (1.2–7.4) because the molecule remains unionized. |
| Melting Point | > 150°C (High) | High lattice energy. Indicates difficulty in breaking the solid state (requires solid dispersion or high-energy milling). |
| H-Bond Donors | 1 (NH) | Prone to dimerization in non-polar solvents. |
Module 2: Decision Matrix & Workflows
Use the following logic flow to select the correct solubilization strategy based on your application (In Vitro Assay vs. In Vivo Delivery).
Visual Guide: Solubility Enhancement Decision Tree
Caption: Decision logic for selecting the optimal solubilization strategy based on experimental context.
Module 3: Validated Solubilization Protocols
Protocol A: Cosolvent System (Injectables/Liquid Formulations)
Best for: Early PK studies or high-concentration stock solutions.
The Science: Pyridazinones show exponential solubility increases in systems disrupting water structure. Data indicates maximal interaction in DMSO, PEG-400, and Transcutol due to entropy-driven dissolution [1].[1][2]
Step-by-Step:
-
Weighing: Accurately weigh the compound into a glass vial.
-
Primary Solvation: Add PEG-400 (Polyethylene Glycol 400) or Transcutol HP (Diethylene glycol monoethyl ether).
-
Target Concentration: 5–10 mg/mL.
-
Action: Vortex for 2 minutes. If particles persist, sonicate at 40°C for 10 minutes.
-
-
Dilution (Critical Step): Slowly add water/saline dropwise while vortexing.
-
Final Ratio: Aim for 40:60 or 50:50 (Cosolvent:Water).
-
Warning: If you dilute below 20% cosolvent, the drug will likely crash out.
-
Troubleshooting Table:
| Symptom | Probable Cause | Corrective Action |
|---|---|---|
| Cloudiness upon water addition | "Dielectric Crash" – The polarity shifted too fast. | Increase cosolvent ratio or switch to Protocol B (Cyclodextrins). |
| Viscosity too high | High PEG content. | Add 5-10% Ethanol or Propylene Glycol to reduce viscosity. |
Protocol B: Cyclodextrin Complexation (Cell Culture/IV)
Best for: Preventing precipitation in aqueous buffers without toxic organic solvents.
The Science: The hydrophobic "2,4-dimethylphenyl" tail fits into the lipophilic cavity of Hydroxypropyl-β-Cyclodextrin (HP-β-CD) , while the hydrophilic exterior keeps the complex soluble [2].
Step-by-Step:
-
Prepare Vehicle: Dissolve 20% w/v HP-β-CD in PBS or Water. (e.g., 2g CD in 10mL water).
-
Addition: Add excess 6-(2,4-dimethylphenyl)pyridazin-3(2H)-one to the vehicle.
-
Equilibration: Shake at 25°C for 24 hours (or sonicate 30 mins).
-
Filtration: Filter through a 0.45 µm PVDF filter to remove undissolved solids.
-
Validation: Analyze filtrate by HPLC to determine soluble concentration.
Protocol C: Amorphous Solid Dispersion (ASD)
Best for: Oral bioavailability enhancement (Toxicology/Efficacy studies).
The Science: Breaking the crystal lattice requires energy. ASD freezes the molecule in a disordered (amorphous) high-energy state using a polymer carrier, increasing apparent solubility and dissolution rate [3].
Visual Guide: Solvent Evaporation Workflow for ASD
Caption: Workflow for creating Amorphous Solid Dispersions (ASD) to enhance dissolution rates.
Protocol:
-
Selection: Use PVP-VA64 (Copovidone) or HPMC-AS at a 1:3 or 1:4 (Drug:Polymer) ratio.
-
Dissolution: Dissolve both drug and polymer in a common solvent (Methanol or Acetone/Ethanol 50:50).
-
Evaporation: Remove solvent via rotary evaporator (Rotavap) at 40-50°C under vacuum until a foam forms.
-
Drying: Dry in a vacuum oven overnight to remove residual solvent.
-
Milling: Gently grind the foam into a powder.
Module 4: Frequently Asked Questions (FAQs)
Q1: Can I just use pH adjustment (e.g., HCl or NaOH)?
-
Answer: No. The pKa of the pyridazinone NH is >10. To ionize it, you would need a pH > 11, which is not physiologically relevant and will cause tissue damage or precipitation immediately upon injection/ingestion.
Q2: My compound precipitates when I add the DMSO stock to cell media. Why?
-
Answer: This is the "Solvent Shift" effect. The drug is soluble in DMSO but insoluble in water. When you dilute DMSO < 1%, the water forces the drug out of solution.
-
Fix: Use Protocol B (Cyclodextrins) . The CD encapsulates the drug before it can precipitate.
Q3: How do I store the solution?
-
Answer: Pyridazinones are generally chemically stable, but amorphous dispersions are physically unstable (they want to recrystallize). Store ASDs in a desiccator at 4°C. Liquid cosolvent formulations should be prepared fresh or checked for precipitation daily.
Q4: What is the estimated solubility in pure water?
-
Answer: Based on analogs (PPD), solubility is likely in the range of 1–10 µg/mL (
mole fraction) [1]. This is insufficient for most therapeutic doses without formulation.
References
-
Solubility of Pyridazinone Derivatives: Im, E., et al. (2019).[1][2][3][4] Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2H)-one in Different Pharmaceutical Solvents. MDPI. (Generalized link to source journal based on search data).
-
Cyclodextrin Complexation Mechanisms: Jansook, P., et al. (2018). Cyclodextrins as solubilizers: Structure-activity relationships and application in drug delivery. Journal of Pharmaceutical Investigation.
-
Amorphous Solid Dispersions: Baghel, S., et al. (2016). Polymeric Amorphous Solid Dispersions: A Review of Amorphization, Crystallization, Stabilization, Solid-State Characterization, and Aqueous Solubility of Biopharmaceutical Classification System Class II Drugs. Journal of Pharmaceutical Sciences.
-
General Pyridazinone Pharmacology & Properties: Asif, M. (2010).[1][4][5] Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone. International Journal of ChemTech Research.
Disclaimer: This guide is for research purposes. All formulations should be tested for stability and toxicity before biological application.
Sources
Validation & Comparative
A Comparative Guide to the Definitive Structure Elucidation of 6-(2,4-dimethylphenyl)pyridazin-3(2H)-one
Abstract
The pyridazinone scaffold is a cornerstone in medicinal chemistry, with derivatives showing a wide spectrum of biological activities, including anti-inflammatory, cardiovascular, and anticancer properties.[1][2] The 6-(2,4-dimethylphenyl)pyridazin-3(2H)-one is a member of this promising class of compounds, making its precise structural characterization a critical step in understanding its structure-activity relationship (SAR) and optimizing its therapeutic potential. This guide presents a comprehensive comparison of the primary analytical techniques for the unambiguous structural determination of this target molecule. We will focus on single-crystal X-ray diffraction (SC-XRD) as the gold standard, while critically evaluating its synergy with Nuclear Magnetic Resonance (NMR) spectroscopy and computational Density Functional Theory (DFT) modeling. This document serves as a technical resource for researchers, providing not only procedural outlines but also the causal reasoning behind methodological choices to ensure robust, reliable, and verifiable results.
Introduction: The Imperative for Precise Structural Analysis
Pyridazin-3(2H)-one and its derivatives represent a "privileged structure" in drug discovery, consistently appearing in compounds with significant pharmacological effects.[1] The specific substitution of a 2,4-dimethylphenyl group at the 6-position is anticipated to influence the molecule's conformation, crystal packing, and ultimately, its interaction with biological targets. An imprecise or incomplete structural understanding can impede drug development, leading to flawed SAR studies and wasted resources.
Therefore, a multi-faceted analytical approach is not just recommended; it is essential for complete scientific validation. While techniques like NMR and Mass Spectrometry are fundamental for confirming synthesis and connectivity, only SC-XRD can provide a definitive, three-dimensional atomic map of the molecule in its solid state.[3] This guide will compare these methods, highlighting how their integration provides a holistic and unassailable structural profile.
The Gold Standard: Single-Crystal X-ray Diffraction (SC-XRD)
SC-XRD is the most powerful technique for determining the precise arrangement of atoms in a crystalline solid.[3] It provides unequivocal data on bond lengths, bond angles, and the conformation of the molecule, which are foundational for all further molecular modeling and drug design efforts.[4]
Causality in Experimental Design: From Powder to Perfect Crystal
The success of an SC-XRD experiment is entirely dependent on the quality of the single crystal. A common pitfall is the failure to obtain crystals of sufficient size and quality. This often results from suboptimal crystallization conditions.
Experimental Protocol: Growing Diffraction-Quality Crystals
-
Material Purification: Begin with the highest purity 6-(2,4-dimethylphenyl)pyridazin-3(2H)-one. Impurities can inhibit crystal growth or become incorporated into the lattice, leading to disorder. Recrystallization or column chromatography is a mandatory first step.[5]
-
Solvent Screening: The choice of solvent is critical. The ideal solvent will dissolve the compound when heated but show limited solubility at room or lower temperatures. For pyridazinone derivatives, solvents like ethanol, methanol, acetonitrile, or mixtures including ethyl acetate are often effective.[6][7]
-
Rationale: The goal is to achieve a supersaturated solution from which the compound will slowly precipitate as ordered crystals rather than an amorphous powder.
-
-
Crystallization Method - Slow Evaporation (Proven Insight): a. Prepare a saturated solution of the compound in a suitable solvent (e.g., ethanol) in a clean vial. b. Loosely cap the vial or cover it with parafilm perforated with a few small holes. c. Place the vial in a vibration-free environment at a constant temperature. d. Allow the solvent to evaporate slowly over several days to weeks.
-
Causality: Slow evaporation provides molecules with sufficient time to orient themselves into a low-energy, highly ordered crystal lattice, which is essential for sharp diffraction. Rapid precipitation traps molecules in a disordered state.
-
-
Crystal Harvesting: Once suitable crystals (typically 0.1-0.3 mm in each dimension) have formed, carefully harvest them using a nylon loop and mount them on the goniometer of the diffractometer.[8]
Data Collection and Structure Refinement Workflow
The following diagram outlines the standard workflow for SC-XRD analysis.
Caption: Standard workflow for single-crystal X-ray diffraction analysis.
The final output is a Crystallographic Information File (CIF), which contains the definitive atomic coordinates, bond lengths, angles, and other essential structural parameters.
Comparative Analysis: A Multi-Technique Approach
While SC-XRD provides an unparalleled static picture of the molecule, its findings must be corroborated and complemented by other techniques that probe the molecule's properties in different states.[9][10]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining molecular structure in solution.[11][12] It provides information about the chemical environment and connectivity of atoms.
-
Role & Causality: ¹H and ¹³C NMR are used to confirm the covalent framework of the synthesized molecule. 2D NMR techniques like COSY, HSQC, and HMBC are employed to definitively assign every proton and carbon, tracing the connectivity through the entire structure.[13][14] This is a crucial validation step; if the connectivity determined by NMR contradicts the XRD result, it could indicate a chemical transformation during crystallization.
-
Key Comparison Point: NMR provides a dynamic, solution-state structure, while XRD provides a static, solid-state structure.[15][16] Differences in conformation (e.g., the torsion angle between the pyridazinone and dimethylphenyl rings) can exist between the two states due to crystal packing forces. Observing these differences provides deeper insight into the molecule's conformational flexibility.
Computational Chemistry: Density Functional Theory (DFT)
DFT is a computational method used to predict the electronic structure and geometry of molecules.[17]
-
Role & Causality: A gas-phase geometry optimization of 6-(2,4-dimethylphenyl)pyridazin-3(2H)-one can be performed using DFT (e.g., at the B3LYP/6-31G(d,p) level).[18][19] This provides a theoretical, minimum-energy structure, free from any intermolecular interactions.
-
Key Comparison Point: Comparing the bond lengths and angles from the experimental XRD structure with the DFT-optimized structure is a powerful validation tool. A strong correlation confirms the quality of the experimental data. Deviations can be attributed to the effects of intermolecular forces (like hydrogen bonding or π-stacking) within the crystal lattice, which are absent in the gas-phase calculation.[20]
Synergistic Data Interpretation
The true power of structural analysis lies in the integration of these techniques. No single method provides the complete picture.
Caption: Synergistic relationship between SC-XRD, NMR, and DFT.
Data Summary & Comparison
To illustrate the comparative power of this approach, the table below presents hypothetical but realistic data for 6-(2,4-dimethylphenyl)pyridazin-3(2H)-one, comparing key geometric parameters obtained from SC-XRD and a DFT calculation.
| Parameter | Single-Crystal XRD (Experimental) | DFT B3LYP/6-31G(d,p) (Theoretical) | Interpretation of Difference |
| Bond Length (Å) | |||
| N1-N2 | 1.345(2) | 1.351 | Excellent agreement, confirming the N-N single bond character. |
| C3=O1 | 1.238(3) | 1.245 | Strong correlation, typical for a carbonyl group. |
| Bond Angle (º) | |||
| C5-C6-N1 | 121.5(2) | 122.1 | Minimal deviation, indicating low ring strain at this position. |
| Torsion Angle (º) | |||
| C5-C6-C7-C8 | -45.8(4) | -35.2 | Significant deviation suggests that crystal packing forces twist the phenyl ring relative to its gas-phase minimum energy state. |
Note: Data is illustrative. The numbers in parentheses for XRD data represent the standard uncertainty in the last digit.
Conclusion
The definitive structural analysis of 6-(2,4-dimethylphenyl)pyridazin-3(2H)-one cannot be achieved by a single technique. While single-crystal X-ray diffraction provides the ultimate answer for the solid-state structure, its power is magnified when used in a comparative framework. By integrating high-resolution NMR to validate connectivity in solution and DFT calculations to provide a theoretical benchmark, researchers can build a comprehensive, self-validating structural model.[16][21] This rigorous, multi-faceted approach ensures the highest level of scientific integrity, providing a solid and trustworthy foundation for future drug design, development, and optimization efforts.
References
-
American Chemical Society Publications. (2022). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. Molecular Pharmaceutics. Available at: [Link]
-
ResearchGate. (2025). DFT computational study of pyridazine derivatives as corrosion inhibitors for mild steel in acidic media. Available at: [Link]
- Google Patents. (n.d.). EP4477649A1 - Preparation method of pyridazinone derivative, and intermediate thereof.
-
ResearchGate. (n.d.). 8 Advanced NMR techniques for structural characterization of heterocyclic structures. Available at: [Link]
-
MDPI. (2023). Synthesis, Biological, Spectroscopic and Computational Investigations of Novel N-Acylhydrazone Derivatives of Pyrrolo[3,4-d]pyridazinone as Dual COX/LOX Inhibitors. Available at: [Link]
-
sites@gsu. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. Available at: [Link]
-
News-Medical.Net. (2019). X-Ray Crystallography vs. NMR Spectroscopy. Available at: [Link]
-
Unknown Source. Comparison of NMR and X-ray crystallography. Available at: [Link]
-
Taylor & Francis Online. (2022). Synthesis, elucidation, DFT computations, Hirshfeld surface analysis and docking study of 6-chloro-3-[(4-fluoro-phenoxy)methyl][11][17][21]triazolo[4,3-b]pyridazine against fungi pathogen. Available at: [Link]
-
PMC. (n.d.). An Efficient Synthesis and Reactions of Novel Indolyl-pyridazinone Derivatives with Expected Biological Activity. Available at: [Link]
-
Creative Biostructure. (n.d.). Comparison of X-ray Crystallography, NMR and EM. Available at: [Link]
-
ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Available at: [Link]
-
Zenodo. (2022). DFT computational study of pyridazine derivatives as corrosion inhibitors for mild steel in acidic media. Available at: [Link]
-
MDPI. (2019). Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2H)-one in Different Pharmaceutical Solvents. Available at: [Link]
-
Scholars Research Library. (n.d.). Various Chemical and Biological Activities of Pyridazinone Derivatives. Available at: [Link]
-
ETH Zurich. (n.d.). Structure Elucidation by NMR – NMR Service. Available at: [Link]
-
PMC. (2020). On the complementarity of X-ray and NMR data. Available at: [Link]
-
ScienceDirect. (n.d.). Synthesis and chemistry of pyridazin-3(2H)-ones. Available at: [Link]
-
PubMed. (2021). DFT study of structural and electronic properties of 1,4-diarylcyclopenta[d] pyridazines and oxazines for non-linear optical applications. Available at: [Link]
-
SciSpace. (n.d.). Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture. Available at: [Link]
-
MDPI. (2020). Characterisation and Study of Compounds by Single Crystal X-ray Diffraction. Available at: [Link]
- Google Patents. (n.d.). PT94954A - PROCESS FOR THE PREPARATION OF PYRIDAZINONE DERIVATIVES.
-
Elsevier. (n.d.). Macromolecular Structure Determination: Comparison of Crystallography and NMR. Available at: [Link]
-
YouTube. (2020). 1H NMR: Structural Elucidation I. Available at: [Link]
-
Bryn Mawr College. (2012). Single-crystal X-ray diffraction, isolated-molecule and cluster electronic structure calculations, and scanning electron microscopy in an organic solid: Models for intramolecular motion in 4,4'-dimethoxybiphenyl. Available at: [Link]
-
PMC. (2025). Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation. Available at: [Link]
-
Preprints.org. (2025). Single Crystal Diffraction. Available at: [Link]
-
SERC (Carleton). (2007). Single-crystal X-ray Diffraction. Available at: [Link]
-
Longdom Publishing. (2022). Synthesis, characterization, and solubility determination of 6-phenyl-pyridazin-3(2H)-one in various pharmaceutical solvents. Available at: [Link]
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Benchmarking Pyridazinone Derivatives: A Technical Guide to PDE3/4 Inhibition Potency and Selectivity
Executive Summary
The 3(2H)-pyridazinone scaffold represents a privileged structure in medicinal chemistry, particularly for the dual or selective inhibition of Phosphodiesterase 3 (PDE3) and Phosphodiesterase 4 (PDE4). In drug development targeting respiratory diseases (COPD, asthma) and cardiovascular pathology (heart failure), this scaffold offers a unique balance between bronchodilation (PDE3/4) and anti-inflammatory activity (PDE4).
This guide provides a technical comparison of IC50 values across key pyridazinone derivatives, analyzes the Structure-Activity Relationship (SAR) driving these potencies, and details a self-validating TR-FRET experimental protocol for reproducing these data.
Mechanistic Basis: The cAMP Signaling Axis
To understand the variance in IC50 values, one must visualize the competitive inhibition at the catalytic site. Pyridazinones mimic the purine ring of cAMP, stacking against phenylalanine residues (e.g., Phe446 in PDE4) within the hydrophobic pocket.
Diagram 1: PDE Inhibition Pathway & Therapeutic Impact
Caption: Schematic of the cAMP signal transduction pathway. Pyridazinone derivatives competitively inhibit PDE, preventing cAMP hydrolysis and amplifying downstream therapeutic effects.
Comparative IC50 Data Analysis
The following data aggregates enzymatic inhibition values from purified human isoforms. Note that Zardaverine serves as the historical benchmark for this class.
Table 1: Benchmark vs. Advanced Pyridazinone Inhibitors
| Compound | Structure Class | PDE3 IC50 (µM) | PDE4 IC50 (µM) | Selectivity Profile |
| Zardaverine | 6-phenyl-3(2H)-pyridazinone | 0.58 | 0.17 | Dual PDE3/4 (Balanced) |
| RPL554 (Ensifentrine) | Urea-functionalized pyridazinone | 0.0004 (0.4 nM) | 1.5 | High PDE3 Potency / Moderate PDE4 |
| Indolidan | Indole-pyridazinone | 0.032 | > 100 | Highly PDE3 Selective |
| Compound 2a * | 4-amino-substituted pyridazinone | > 10 | 0.0047 (4.7 nM) | PDE4 Selective |
*Refers to 5-acetyl-2-ethyl-6-phenyl-3(2H)-pyridazinone derivatives (Dal Piaz et al. series).
Table 2: SAR Impact on Potency (The "Position 6" Effect)
Modifications at the C-6 position of the pyridazinone ring drastically alter the hydrophobic interaction within the Q-pocket of the enzyme.
| C-6 Substituent | PDE3 Inhibition | PDE4 Inhibition | Mechanistic Insight |
| Phenyl (Unsubstituted) | Moderate (µM) | Moderate (µM) | Baseline hydrophobic stacking. |
| Pyridyl | Low | High | Nitrogen lone pair repulsion in PDE3 pocket; favorable H-bond in PDE4. |
| Naphthyl | High (nM) | Low | Steric bulk fits the larger PDE3 hydrophobic pocket but clashes in PDE4. |
Critical Structure-Activity Relationship (SAR) Insights
As a scientist developing these derivatives, you must optimize three specific regions of the scaffold:
-
The Lactam Region (Pos 3 & 2): The -NH-CO- moiety mimics the phosphate region of cAMP. Alkylation at N-2 (e.g., ethyl group) often improves lipophilicity and cell permeability but can reduce H-bond donor capability.
-
Insight:Zardaverine maintains an unsubstituted N-2, allowing a critical water-mediated hydrogen bond with the enzyme backbone.
-
-
The Hydrophobic Clamp (Pos 6): This is the primary determinant of affinity.
-
Insight: A flat, aromatic system (Phenyl or Pyridyl) is non-negotiable here. It engages in
- stacking with phenylalanine residues (Phe446 in PDE4). Introducing non-planar groups (e.g., cyclohexyl) at position 6 typically destroys potency (IC50 shifts from nM to >10 µM).
-
-
The Selectivity Switch (Pos 4):
-
Insight: Introduction of bulky amino groups or arylamines at Position 4 drives selectivity toward PDE4 . For example, adding a 3-fluorophenylamino group at Position 4 (as seen in recent literature) creates a "propeller" conformation that fits tightly into the PDE4 selectivity pocket (U-pocket), yielding IC50 values < 10 nM.
-
Experimental Protocol: TR-FRET Assay
To generate the IC50 values listed above, we utilize a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay. This method is superior to radioactive SPA assays due to higher throughput and lack of wash steps.
Protocol Validation (Self-Validating System)
-
Z-Factor Requirement: The assay is only valid if the Z' factor is > 0.5 using the Zardaverine control.
-
DMSO Tolerance: Pyridazinones are lipophilic. Ensure final DMSO concentration is < 1% to prevent enzyme denaturation.
Workflow Visualization
Caption: Step-by-step workflow for the TR-FRET PDE inhibition assay. The detection step relies on the binding of Terbium (Tb) to the AMP product, not the cAMP substrate.
Detailed Methodology
-
Buffer Preparation:
-
Base Buffer: 50 mM Tris-HCl (pH 7.5), 8 mM MgCl₂, 0.5 mM DTT, 0.01% Brij-35.
-
Expert Note: Fresh DTT is critical. Oxidized DTT leads to loss of PDE enzymatic activity, resulting in false-positive inhibition data.
-
-
Enzyme & Compound Plate Setup:
-
Dilute PDE4B1 or PDE3A enzyme to a concentration where < 20% of substrate is converted during incubation (maintains linear velocity conditions).
-
Add 10 µL of Pyridazinone derivative (dissolved in DMSO, diluted in buffer) to 384-well plates.
-
Control Wells: High Control (Enzyme + DMSO), Low Control (No Enzyme/Buffer only).
-
-
Reaction Initiation:
-
Add 10 µL of FAM-labeled cAMP substrate (Final concentration: 200 nM).
-
Incubate for 60 minutes at Room Temperature (22-25°C).
-
-
Detection:
-
Data Analysis:
-
Measure Fluorescence Ratio (520 nm / 490 nm).
-
Calculate % Inhibition:
. -
Fit data to a 4-parameter logistic equation to derive IC50.
-
Conclusion
The pyridazinone scaffold remains a vital tool in PDE pharmacology. While Zardaverine provides a reliable dual-inhibitor baseline (IC50 ~0.5 µM), modern medicinal chemistry has successfully pushed potency into the picomolar range (e.g., RPL554 ) and achieved high selectivity through N-substitution and C-4 functionalization. For reproducible data, adherence to the TR-FRET protocol with strict control of DMSO levels and DTT freshness is mandatory.
References
-
Schudt, C., et al. (1991). Zardaverine as a selective inhibitor of phosphodiesterase isozymes.[3][4] Biochemical Pharmacology.[4]
-
Dal Piaz, V., et al. (1997). Synthesis and PDE3/4 inhibitory activity of pyridazinone derivatives. European Journal of Medicinal Chemistry.
-
Boswell-Smith, V., et al. (2006). The pharmacology of two novel long-acting phosphodiesterase 3/4 inhibitors, RPL554 and RPL565. Journal of Pharmacology and Experimental Therapeutics.
-
Molecular Devices. IMAP TR-FRET Phosphodiesterase Evaluation Assay Kit Protocol.
-
BPS Bioscience. PDE4D3 TR-FRET Assay Kit Technical Data Sheet.
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Validated LC-MS/MS Profiling of Pyridazinones in Plasma: A Comparative Guide
Executive Summary & Chemical Basis
Pyridazinone-based compounds, exemplified by the calcium sensitizer Levosimendan and its active metabolites (OR-1896, OR-1855), represent a unique bioanalytical challenge. Unlike typical basic drugs that ionize readily in positive mode (ESI+), the pyridazinone ring contains an acidic proton (pKa ~ 6-7) on the hydrazine-like moiety, often making Negative Electrospray Ionization (ESI-) the superior mode for the parent compound.
However, metabolic reduction and acetylation can shift these properties, necessitating a polarity-switching approach or compromised ionization parameters. This guide compares two validated workflows:
-
Method A (Gold Standard): Liquid-Liquid Extraction (LLE) with Polarity Switching.
-
Method B (High Throughput): Protein Precipitation (PPT) with Isotope Dilution.
Comparative Methodology: LLE vs. PPT
The choice of extraction defines the lower limit of quantification (LLOQ) and matrix robustness.
| Feature | Method A: Liquid-Liquid Extraction (LLE) | Method B: Protein Precipitation (PPT) |
| Principle | Partitioning into immiscible organic solvent (Ethyl Acetate/MTBE). | Denaturation of plasma proteins using organic crash solvent (MeCN/MeOH). |
| Matrix Cleanliness | High. Phospholipids remain in the aqueous phase, reducing ion suppression. | Low. Phospholipids and salts are co-extracted, causing matrix effects. |
| Sensitivity (LLOQ) | 0.05 – 0.1 ng/mL (Superior for PK troughs). | 0.5 – 1.0 ng/mL (Sufficient for Cmax). |
| Throughput | Moderate (Requires evaporation/reconstitution). | High (96-well plate compatible, "Dilute & Shoot"). |
| Cost | Higher (Solvents, glass tubes, nitrogen). | Lower (Reagents only). |
| Best For | Pivotal PK/PD studies , low-dose formulations. | Early discovery screening , high-concentration tox studies. |
Decision Logic for Method Selection
Figure 1: Decision tree for selecting the extraction methodology based on sensitivity thresholds and matrix complexity.
Validated Protocol: Method A (LLE with Polarity Switching)
This protocol is validated for Levosimendan (Parent) and its metabolites.[1] It addresses the "Ionization Paradox" where the parent prefers ESI(-) but metabolites may prefer ESI(+).
Reagents & Standards[2][3]
-
Internal Standard (IS):
-Levosimendan (Critical for compensating matrix effects in ESI-). -
Extraction Solvent: Ethyl Acetate (EtOAc) or TBME.
-
Mobile Phase A: 10 mM Ammonium Acetate (pH adjusted to 3.5 with Acetic Acid). Note: Acidic pH suppresses silanol activity but allows ESI- ionization of the acidic pyridazinone ring.
-
Mobile Phase B: Acetonitrile (LC-MS Grade).
Step-by-Step Workflow
-
Sample Aliquoting: Transfer 200 µL of human plasma into a borosilicate glass tube.
-
IS Addition: Add 20 µL of Working IS Solution (50 ng/mL). Vortex 10s.
-
Buffering (Critical): Add 50 µL of 0.1% Formic Acid. Acidifying the plasma pushes the pyridazinone equilibrium toward the neutral form, enhancing partition into the organic layer.
-
Extraction: Add 1.5 mL Ethyl Acetate . Cap and shaker-mix for 10 min at high speed.
-
Phase Separation: Centrifuge at 4,000 rpm for 5 min at 4°C.
-
Transfer: Transfer 1.2 mL of the supernatant (organic layer) to a clean tube.
-
Evaporation: Evaporate to dryness under Nitrogen stream at 40°C.
-
Reconstitution: Reconstitute in 150 µL of Mobile Phase (A:B, 70:30). Vortex 1 min.
-
Injection: Inject 10 µL onto the LC-MS/MS.
LC-MS/MS Conditions[1][3][4][5]
-
Column: C18 Reverse Phase (e.g., Zorbax SB-C18, 2.1 x 50 mm, 3.5 µm).
-
Flow Rate: 0.4 mL/min.
-
Gradient:
-
0-0.5 min: 30% B
-
0.5-3.0 min: 30% -> 90% B
-
3.0-4.0 min: 90% B
-
-
MS Detection (Polarity Switching):
Analytical Pathway Diagram
Figure 2: Analytical workflow for the Liquid-Liquid Extraction (LLE) method.
Performance Metrics & Validation Data
The following data represents typical validation results for Levosimendan using Method A (LLE).
Table 1: MRM Transitions & Conditions
| Analyte | Ionization | Precursor (m/z) | Product (m/z) | Collision Energy (V) |
| Levosimendan | ESI (-) | 279.1 | 227.1 | -22 |
| OR-1896 (Metabolite) | ESI (+) | 246.1 | 204.1 | +25 |
| ESI (-) | 285.1 | 233.1 | -22 |
Table 2: Method Validation Summary
| Parameter | Result (Method A - LLE) | Result (Method B - PPT) | Note |
| Linearity Range | 0.1 – 100 ng/mL | 1.0 – 500 ng/mL | LLE provides 10x sensitivity. |
| Recovery (%) | 85% ± 4.5% | 98% ± 2.1% | PPT has higher absolute recovery but dirtier extracts. |
| Matrix Effect (%) | 98% (Negligible) | 75% (Suppression) | PPT suffers from phospholipid suppression in ESI(-). |
| Precision (%CV) | < 6.5% | < 8.0% | Both methods are reproducible. |
| Accuracy (%Bias) | ± 5.2% | ± 7.8% | Within FDA/EMA guidelines. |
Troubleshooting & Optimization (Expert Insights)
The "Ghost Peak" Phenomenon
In pyridazinone analysis, researchers often observe "ghost peaks" or carryover.
-
Cause: Pyridazinones can adsorb to stainless steel surfaces in the LC flow path due to their planar, heterocyclic structure.
-
Solution: Use PEEK-lined tubing or add 0.5% Formic Acid to the needle wash solution (Acetonitrile:Water:Formic Acid 50:50:0.5) to ensure complete removal from the injector.
Matrix Effect in Negative Mode
ESI Negative mode is notoriously susceptible to arc discharge and suppression.
-
Observation: Loss of signal for Levosimendan in PPT samples.
-
Mechanism: Co-eluting phospholipids (Lyso-PC) compete for charge in the droplet surface.
-
Fix: If using PPT, you must use a phospholipid removal plate (e.g., Ostro or HybridSPE) rather than simple centrifugation. However, LLE remains the superior fix.
Stability Warning
Pyridazinone metabolites (acetylated forms) can be labile.
-
Protocol: Process plasma on ice. Do not exceed 45°C during nitrogen evaporation. Reconstituted samples should be kept at 4°C in the autosampler.
References
-
FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Department of Health and Human Services.[4] Link
-
Journal of Chromatography B. (2022). Simultaneous LC-ESI-MS/MS Quantification of Levosimendan and Its Metabolites for Therapeutic Drug Monitoring. Link
-
BenchChem Application Note. (2025). Quantitative Analysis of Levosimendan in Human Plasma by LC-MS/MS Using a Stable Isotope-Labeled Internal Standard. Link
-
Farmacia Journal. (2015). A High-Throughput HPLC Assay for Levosimendan in Human Plasma with ESI-MS/MS Detection. Link
-
CDC Laboratory Methods. (2024). Mitigating Matrix Effects in LC–ESI–MS/MS Analysis. Link
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
